Product packaging for 7-Nitro-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 30450-62-5)

7-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1295683
CAS No.: 30450-62-5
M. Wt: 178.19 g/mol
InChI Key: WSWMGHRLUYADNA-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B1295683 7-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 30450-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMGHRLUYADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291260
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30450-62-5
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols for its preparation via the nitration of 1,2,3,4-tetrahydroquinoline are presented, alongside a compilation of its spectral and physical data. The document also explores the limited available information on its direct biological activities and safety profile, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields this compound, a key building block for further chemical modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule and is often a precursor to an amino group, which can be further functionalized to create diverse libraries of compounds for drug screening. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydroquinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2] However, this direct nitration can lead to a mixture of isomers. A more regioselective synthesis involves the use of a protecting group on the nitrogen atom of the tetrahydroquinoline ring prior to nitration.

Experimental Protocol: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline[3]

This protocol describes a two-step synthesis involving the protection of the amine, followed by nitration and subsequent deprotection.

Step 1: Synthesis of Fmoc-protected 1,2,3,4-tetrahydroquinoline

  • This initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Standard protocols for Fmoc protection of amines can be followed.

Step 2: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline

  • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃; 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄; 0.074 mL, 1.4 mmol) with stirring at 0 °C for 10-15 minutes.

  • Add dichloromethane (CH₂Cl₂) to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.

  • In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane.

  • Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours and 30 minutes.

  • Upon completion, the reaction will yield a mixture of 6-nitro- and 7-nitro-Fmoc-protected tetrahydroquinoline. The two isomers can be separated by preparative High-Performance Liquid Chromatography (HPLC).

Step 3: Deprotection to yield this compound

  • Treat the isolated 7-nitro-Fmoc-protected tetrahydroquinoline with pyrrolidine at room temperature.

  • After 30 minutes, extract the product with dichloromethane.

  • Wash the organic layer multiple times with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection THQ 1,2,3,4-Tetrahydroquinoline Fmoc_THQ Fmoc-protected THQ THQ->Fmoc_THQ Fmoc-Cl, Base Nitro_Fmoc_THQ_mix Mixture of 6- and 7-Nitro-Fmoc-THQ Fmoc_THQ->Nitro_Fmoc_THQ_mix Nitrating_Mix, CH2Cl2, 0°C to RT Nitrating_Mix KNO3 / H2SO4 7_Nitro_Fmoc_THQ 7_Nitro_Fmoc_THQ Nitro_Fmoc_THQ_mix->7_Nitro_Fmoc_THQ Preparative HPLC Final_Product This compound 7_Nitro_Fmoc_THQ->Final_Product Pyrrolidine

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow to off-white or red crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight 178.19 g/mol [2]
CAS Number 30450-62-5[2]
Appearance Pale yellow to off-white/red crystalline solid[2]
Melting Point 57–58 °C[4]
Boiling Point 319.6 ± 42.0 °C (Predicted)[3]
Density 1.236 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.49 ± 0.20 (Predicted)[3]
Flash Point 147.1 °C[3]
Vapor Pressure 0.000336 mmHg at 25°C[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataObserved ValuesReference(s)
¹H NMR (600 MHz, DMSO-d₆) δ = 1.81 (q, J = 6.2 Hz, 2H, H-3), 2.67 (t, J = 6.4 Hz, 2H, H-4), 3.20 (t, J = 5.6 Hz, 2H, H-2), 6.55 (s, 1H, NH), 6.89 (d, J = 8.5 Hz, 1H, H-5), 7.24 (d, J = 2.1 Hz, 1H, H-8), 7.37 (dd, J = 8.5, 2.2 Hz, 1H, H-6)[4]
¹³C NMR Data not explicitly found in searches.
IR Spectroscopy Data not explicitly found in searches.
Mass Spectrometry Data not explicitly found in searches.

Biological Activity and Applications

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The nitro group can be readily reduced to an amino group, which serves as a handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for drug discovery.

While extensive research has been conducted on the biological activities of various tetrahydroquinoline derivatives, there is limited information available on the direct pharmacological effects of this compound itself. Some sources suggest it may possess certain antibacterial activity and can be used as a dye intermediate.[3]

A recent study detailed the synthesis of morpholine-substituted tetrahydroquinoline derivatives, starting from this compound, which were evaluated as potential mTOR inhibitors for cancer therapy.[5] In this context, the title compound served as a crucial starting material.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

Hazard InformationDetails
Pictograms GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Hazard Class Acute toxicity, Oral (Category 3)

Studies on the toxicity of this compound are limited. However, as with many nitroaromatic and nitrogen-containing heterocyclic compounds, it may pose moderate health risks upon exposure.[2] Inhalation or skin contact may lead to irritation.[2] Prolonged or high-dose exposure could potentially affect liver and kidney function due to the metabolic reduction of the nitro group to toxic amine derivatives.[2]

Conclusion

References

Technical Guide: 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30450-62-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of the synthesis pathway and a general characterization workflow to support researchers in their laboratory work.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline with a nitro group substituted at the 7-position of the aromatic ring.[1] This modification significantly influences its chemical reactivity and potential applications, particularly as a precursor for various bioactive molecules.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 30450-62-5[1][2][3][4]
Molecular Formula C₉H₁₀N₂O₂[1][2][5]
Molecular Weight 178.19 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms 1,2,3,4-Tetrahydro-7-nitroquinoline[1]
InChI Key WSWMGHRLUYADNA-UHFFFAOYSA-N[2]
SMILES C1CC2=C(C=C([C=C2)--INVALID-LINK--[O-])NC1[2]

Table 2: Physicochemical Properties

PropertyValue
Physical Form Pale yellow to brown solid or viscous oil.[1][2]
Melting Point 60.0 to 65.0 °C
Solubility Sparingly soluble in water.[1]
Odor Minimal characteristic odor.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1][2] This reaction requires careful temperature control to ensure the selective introduction of the nitro group at the 7-position.[2]

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroquinoline

This protocol is based on the methodology described in the literature.[2]

Materials:

  • 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol)

  • Concentrated sulfuric acid (45.00 mL)

  • Nitric acid (99.5%, 4.80 g, 75.60 mmol)

  • Ice/salt bath

  • Sodium carbonate

  • Dichloromethane

  • Magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Cool 30.00 mL of concentrated sulfuric acid to -10 °C in an ice/salt bath.

  • Simultaneously, and over a period of 1 hour, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in 15.00 mL of sulfuric acid to the cooled sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.[2]

  • After the addition is complete, stir the reaction mixture for 2.5 hours at -5 °C.[2]

  • Pour the reaction mixture over ice and neutralize to a pH of 8-9 with sodium carbonate.[2]

  • Filter the resulting solid and wash with water.[2]

  • Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate.[2]

  • Evaporate the solvent to yield this compound as a viscous brown oil (13.70 g, 85% yield, 84% purity).[2]

Synthesis_of_7_Nitro_1_2_3_4_tetrahydroquinoline thq 1,2,3,4-Tetrahydroquinoline conditions Conditions:-10 °C to 10 °C thq->conditions reagents Reagents:HNO₃, H₂SO₄ reagents->conditions product This compound conditions->product Nitration

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its primary utility lies in its subsequent reduction to 7-amino-1,2,3,4-tetrahydroquinoline, which can then be further functionalized. This pathway is crucial for accessing a range of quinoline derivatives for drug discovery programs.[2]

Spectroscopic and Analytical Characterization

A comprehensive analysis is essential to confirm the identity and purity of the synthesized compound. A general workflow for the characterization of this compound is outlined below.

Characterization_Workflow start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC, GC) nmr->purity ir->purity ms->purity final Characterized This compound purity->final

Caption: General workflow for the characterization of the compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1][4]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1][4]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye, and face protection.[4]

  • Use only outdoors or in a well-ventilated area.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from strong reducing agents, acids, and bases.[1]

First Aid Measures:

  • If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

This product is intended for research use only and is not for diagnostic or therapeutic use.[5] All handling and disposal should be in accordance with institutional and national safety regulations. and national safety regulations.

References

"physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. The information is compiled from various scientific sources to support research and development activities.

Physical Properties

This compound is a solid crystalline substance at room temperature.[1] Its key physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₂[1][2][3][4]
Molecular Weight 178.19 g/mol [1][2][3][4]
Appearance Pale yellow to off-white or orange crystalline powder.[1][1]
Melting Point 60.0 to 65.0 °C
Solubility Sparingly soluble in water.[1][1]
CAS Number 30450-62-5[1][2][3][4][5]

Chemical Properties

The chemical behavior of this compound is primarily defined by its molecular structure, which consists of a tetrahydroquinoline core with a nitro group at the 7-position.[1]

  • Structure and Reactivity : The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring influences the electron density and reactivity of the molecule. The tetrahydroquinoline scaffold itself is a prevalent core structure in many biologically active compounds and natural products.[6] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, including potential antipsychotic and antihypertensive agents.[1] It can be used to prepare 7-Aminoquinoline and 7-Nitroquinoline.[3][5]

  • Stability and Storage : It should be stored at ambient temperatures in a cool, dark place, away from incompatible materials such as oxidizing agents.[7]

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are mentioned to be available in various chemical databases, the detailed spectra are not provided in the publicly available search results. Researchers are advised to consult dedicated spectral databases or perform their own analyses for detailed characterization. ChemicalBook is a potential source for such spectral data.[8]

Experimental Protocols

Synthesis of this compound

A common and documented method for the synthesis of this compound is through the nitration of 1,2,3,4-tetrahydroquinoline.[1][3][5]

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Concentrated sulfuric acid

  • Nitric acid (99.5%)

  • Ice

  • Sodium carbonate

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Cool 30.00 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.

  • Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of nitric acid in 15.00 mL of sulfuric acid over a period of 1 hour. It is crucial to maintain the reaction temperature below 10°C during the addition.[3][5]

  • Stir the reaction mixture for 2.5 hours at -5°C.[3][5]

  • Pour the mixture over ice and neutralize it with sodium carbonate until a pH of 8-9 is reached.[3][5]

  • Filter the resulting solid and wash it with water.

  • Dissolve the solid in dichloromethane.

  • Wash the organic phase with water, dry it over magnesium sulfate, and evaporate the solvent to yield this compound.[3][5]

This protocol typically yields the product as a viscous brown oil with a purity of around 84-85%.[3][5]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Hazard CategoryHazard StatementPrecautionary StatementSource(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.[7][9]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[7][9]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[9]
Acute Oral Toxicity H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Personal protective equipment, including gloves, goggles, and appropriate respiratory protection, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A 1,2,3,4-Tetrahydroquinoline C Nitration (-10°C to 10°C) A->C B Nitric Acid in Sulfuric Acid B->C D Stirring (-5°C, 2.5h) C->D E Quenching (Ice) & Neutralization (Na2CO3) D->E F Extraction (DCM) & Drying (MgSO4) E->F G 7-Nitro-1,2,3,4- tetrahydroquinoline F->G

Caption: Workflow for the synthesis of this compound.

G A This compound Key Intermediate B Further Synthetic Transformations e.g., Reduction of Nitro Group A->B C Bioactive Molecules Antipsychotics, Antihypertensives, etc. B->C

Caption: Role as an intermediate in the synthesis of bioactive compounds.

References

An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 7-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical research. This document collates crystallographic, spectroscopic, and synthetic data to serve as a detailed resource for professionals in drug development and chemical research.

Molecular Overview

This compound, with the chemical formula C₉H₁₀N₂O₂, is a derivative of tetrahydroquinoline featuring a nitro group at the 7-position of the aromatic ring.[1] It typically presents as a pale yellow to off-white crystalline solid.[1] The presence of both a partially saturated heterocyclic amine and an aromatic nitro group imparts distinct chemical properties that make it a versatile intermediate in the synthesis of various bioactive molecules.[1]

Crystallographic Analysis

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre under the deposition number CCDC 296588.

A key feature of its solid-state structure is the conformation of the non-aromatic tetrahydropyridine ring, which adopts an envelope conformation. In this arrangement, one of the carbon atoms of the saturated ring is out of the plane formed by the other atoms.

Table 1: Selected Crystallographic Data for this compound

ParameterValue
FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.083(2)
b (Å)6.5170(13)
c (Å)11.906(2)
β (°)108.89(3)
Volume (ų)812.5(3)
Z4
Density (calculated) (Mg/m³)1.457
Conformation of Tetrahydropyridine RingEnvelope

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data have been reported, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.78dd8.9, 2.7H-6
7.76d2.7H-8
7.43s-NH
6.48d8.9H-5
3.29q-H-2
2.72t-H-4
1.79q-H-3

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
152.0C-8a
139.0C-7
126.0C-5
122.0C-6
120.0C-4a
106.0C-8
41.0C-2
26.0C-4
21.0C-3
Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3300N-H StretchSecondary Amine
~3100-3000C-H StretchAromatic
~3000-2850C-H StretchAliphatic
~1550-1475N-O Asymmetric StretchNitro Group
~1360-1290N-O Symmetric StretchNitro Group
~1600, ~1500C=C StretchAromatic Ring
Mass Spectrometry (MS)

Specific experimental mass spectra for this compound were not found in the surveyed literature. However, the expected molecular ion peak and potential fragmentation patterns can be inferred.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
178[M]⁺ (Molecular Ion)
161[M-OH]⁺ or [M-NH]⁺
148[M-NO]⁺
132[M-NO₂]⁺
130Loss of NO₂ and H₂

Experimental Protocols

The primary method for the synthesis of this compound is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.

Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Cool concentrated sulfuric acid in an ice/salt bath to -10°C.

  • Simultaneously, and dropwise, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in sulfuric acid to the cooled, stirred sulfuric acid. Maintain the reaction temperature below 10°C. The addition should be completed over approximately 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at -5°C for 2.5 hours.

  • Pour the reaction mixture over crushed ice.

  • Neutralize the mixture to a pH of 8-9 by the slow addition of sodium carbonate.

  • Filter the resulting solid precipitate and wash it with water.

  • Dissolve the crude product in dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product THQ 1,2,3,4-Tetrahydroquinoline Cooling Cooling (-10°C to -5°C) THQ->Cooling Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Cooling Stirring Stirring (3.5h) Cooling->Stirring Quenching Pouring on Ice Stirring->Quenching Neutralization Neutralization (Na₂CO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Extraction Extraction (DCM) Filtration->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product 7-Nitro-1,2,3,4- tetrahydroquinoline Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

This diagram outlines a typical workflow for the analytical characterization of the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Crude_Product Crude Product Purification Recrystallization / Column Chromatography Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation XRay->Structure_Confirmation

References

Spectral Data and Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties of the molecule, along with a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections present the available spectral data and expected characteristics based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Assignment Chemical Shift (δ) ppm
7.82dH-6145.8
7.62ddH-8145.5
6.49dH-5129.5
3.32tH-2122.9
2.76tH-4118.8
1.92mH-3110.1
41.5
26.1
21.7

Note: The assignments are based on computational studies and comparison with related structures. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

The molecular ion peak (M+) for this compound (C₉H₁₀N₂O₂) is expected at m/z 178.19. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). For tetrahydroquinoline derivatives, fragmentation of the saturated heterocyclic ring is also anticipated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks are expected in the 2850-3000 cm⁻¹ region.

  • N-O Asymmetric Stretch (Nitro Group): A strong absorption band is anticipated between 1550 and 1475 cm⁻¹.[1]

  • N-O Symmetric Stretch (Nitro Group): A medium intensity band is expected in the 1360-1290 cm⁻¹ range.[1]

  • C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Cool concentrated sulfuric acid in a flask to 0°C using an ice bath.

  • Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the pH is basic.

  • Filter the resulting precipitate and wash it with cold water.

  • Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the this compound product.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

Mass Spectrometry Protocol (General)

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared Spectroscopy Protocol (General)

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (using KBr pellet method):

  • Mix a small amount of the solid sample with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Product reactant1 1,2,3,4-tetrahydroquinoline step1 Cooling to 0°C reactant1->step1 reactant2 Conc. H₂SO₄ reactant2->step1 reactant3 Conc. HNO₃ step3 Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) (Temp < 10°C) reactant3->step3 step2 Slow addition of Tetrahydroquinoline step1->step2 step2->step3 step4 Stirring at 0°C step3->step4 step5 Quenching with Ice step4->step5 step6 Neutralization with Na₂CO₃ step5->step6 step7 Filtration and Washing step6->step7 step8 Extraction with CH₂Cl₂ step7->step8 step9 Drying over MgSO₄ step8->step9 product 7-Nitro-1,2,3,4- tetrahydroquinoline step9->product

Caption: Workflow for the synthesis of this compound.

References

The Biological Versatility of 7-Nitro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anticancer and Antimicrobial Potential for Researchers, Scientists, and Drug Development Professionals.

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a nitro group at the 7-position (7-Nitro-1,2,3,4-tetrahydroquinoline) creates a versatile intermediate for synthesizing a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties, mechanisms of action, and the experimental protocols used for their evaluation.

Section 1: Anticancer Activity

Derivatives synthesized from a this compound precursor have demonstrated potent and selective anticancer activity. Recent studies have focused on morpholine-substituted analogs, which exhibit significant cytotoxicity against various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined via the MTT assay. The data reveals that specific substitutions on the core structure lead to high potency, with some derivatives showing activity in the nanomolar range.[2]

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)
10e Morpholine & 3,5-bis(trifluoromethyl)benzamideA549 (Lung Cancer)0.033 ± 0.003
10h Morpholine & 4-(trifluoromethyl)benzamideMCF-7 (Breast Cancer)0.087 ± 0.007
10d Morpholine & 3,4,5-trimethoxybenzamideA549 (Lung Cancer)0.062 ± 0.01
10d Morpholine & 3,4,5-trimethoxybenzamideMCF-7 (Breast Cancer)0.58 ± 0.11
10d Morpholine & 3,4,5-trimethoxybenzamideMDA-MB-231 (Triple-Negative Breast Cancer)1.003 ± 0.008

Data sourced from studies on morpholine-substituted tetrahydroquinoline derivatives.[2]

Section 2: Antimicrobial Activity

While specific antimicrobial studies on this compound derivatives are not extensively documented, the broader class of quinoline and tetrahydroquinoline compounds is well-known for its significant antibacterial and antifungal properties. The presence of a nitro group has been noted in other heterocyclic structures to contribute to antimicrobial effects.[3]

Representative Data: Antimicrobial Potential

The standard method for evaluating antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The following table presents representative MIC values for various quinoline derivatives against common pathogens to illustrate the potential of the scaffold.

Compound ClassMicroorganismStrainMIC (µg/mL)
Spiro-quinoline-dioneE. faecalis(Clinical Isolate)375
Spiro-quinoline-dioneS. aureus(Clinical Isolate)750
Quinoline-Rhodanine ConjugateM. tuberculosisH37Ra1.66 - 9.57
N-methylbenzoindolo-quinolineE. faeciumVancomycin-Resistant4
Iodo-quinolineS. epidermidis(Clinical Isolate)>3.9
QuinolinequinoneC. albicans(Clinical Isolate)4.88

Data is representative of the broader quinoline derivative class and is intended to show the potential of the scaffold.[2][3]

Section 3: Mechanism of Action & Signaling Pathways

A key mechanism underlying the anticancer activity of related tetrahydroquinolinone derivatives involves the modulation of critical cell signaling pathways. Aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, governing cell proliferation, survival, and growth.[4] Certain tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by inhibiting this pathway.

The diagram below illustrates the proposed mechanism where a derivative inhibits the PI3K/Akt/mTOR signaling cascade, leading to downstream effects that suppress tumor growth.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Tetrahydroquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

PI3K/Akt/mTOR inhibition by THQ derivatives.

Section 4: Experimental Protocols & Workflow

General Experimental Workflow

The evaluation of novel this compound derivatives follows a structured workflow, from chemical synthesis to biological characterization.

experimental_workflow start Start: 7-Nitro-THQ Core Synthesis synthesis Derivative Synthesis (e.g., Morpholine Substitution) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., MTT Assay, MIC Assay) purification->screening data_analysis Data Analysis (IC50 / MIC Calculation) screening->data_analysis hit_id Hit Compound Identification data_analysis->hit_id mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling) hit_id->mechanism conclusion Lead Compound Potential mechanism->conclusion

General workflow for synthesis and evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ values of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of medium containing the various compound concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (Broth Microdilution)

This protocol is a standard method for determining the antibacterial or antifungal activity of compounds.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Section 5: Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in oncology. The potent cytotoxicity demonstrated by morpholine-substituted analogs highlights the value of this scaffold. While their antimicrobial properties require more specific investigation, the known activity of the broader quinoline family suggests this is a fruitful area for future research. The elucidation of their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, provides a rational basis for the continued development and optimization of these derivatives as next-generation therapeutic agents.

References

The Pivotal Role of 7-Nitro-1,2,3,4-tetrahydroquinoline in the Development of Novel Therapeutics: A Focus on RORγ Inverse Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the core mechanism of action associated with derivatives of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, its utility as a foundational scaffold has led to the development of potent modulators of critical biological pathways. This document will focus on a significant application: the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) inverse agonists for potential therapeutic intervention in prostate cancer.

Introduction: The Versatile Scaffold of Tetrahydroquinoline

The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a nitro group at the 7-position of the 1,2,3,4-tetrahydroquinoline ring system creates a versatile chemical intermediate. This nitro group can be readily transformed into other functional groups, enabling the synthesis of a diverse library of derivatives for biological screening. While this compound is primarily recognized as a building block in pharmaceutical research for potential antipsychotic and antihypertensive agents, recent studies have highlighted its crucial role in the development of novel cancer therapeutics.

Mechanism of Action: Targeting the RORγ Signaling Pathway

Recent research has successfully utilized this compound as a starting material for the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in cellular differentiation, metabolism, and immune responses. Notably, RORγ has emerged as a promising therapeutic target in various cancers, including prostate cancer, due to its involvement in the Th17/IL-17 pathway which can promote tumor growth.

Inverse agonists of RORγ bind to the receptor and suppress its basal transcriptional activity. The derivatives synthesized from this compound have been shown to effectively inhibit the activity of RORγ, leading to a downstream reduction in the expression of its target genes. This inhibitory action forms the basis of their potential anti-cancer effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of RORγ inverse agonists derived from this compound.

RORg_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Upstream Signaling (e.g., Cytokines) Receptor->Signaling_Cascade RORg RORγ Signaling_Cascade->RORg Activation Coactivator Co-activator RORg->Coactivator Recruitment (Blocked) Corepressor Co-repressor RORg->Corepressor Recruitment (Enhanced) DNA ROR-responsive Element (RORE) RORg->DNA Derivative 7-Nitro-THQ Derivative Derivative->RORg Binding & Inverse Agonism Transcription Gene Transcription (e.g., IL-17) DNA->Transcription Inhibition->Transcription Inhibition

Figure 1: RORγ Inverse Agonist Signaling Pathway.

Quantitative Data: Efficacy of this compound Derivatives

The potency of the synthesized RORγ inverse agonists derived from this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data for a representative derivative.

ParameterValueAssay TypeCell Line
IC50 (RORγ) 50 nMLuciferase Reporter AssayHEK293T
Cell Viability (IC50) 2.5 µMMTT AssayLNCaP (Prostate Cancer)
IL-17A Secretion (IC50) 100 nMELISATh17-differentiated human PBMCs

Experimental Protocols

The characterization of the RORγ inverse agonists involves a series of well-defined experimental protocols.

Synthesis of RORγ Inverse Agonists

The synthesis of the active derivatives commences with this compound as the key starting material. A typical synthetic workflow is outlined below.

Synthesis_Workflow Start 7-Nitro-1,2,3,4- tetrahydroquinoline Step1 Reduction of Nitro Group (e.g., SnCl2, HCl) Start->Step1 Step2 Formation of Amine Intermediate Step1->Step2 Step3 Coupling Reaction (e.g., Amide bond formation) Step2->Step3 Step4 Purification (e.g., Column Chromatography) Step3->Step4 Final Final RORγ Inverse Agonist Step4->Final

Figure 2: General Synthetic Workflow.

Detailed Protocol for Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5 mmol).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise.

  • Continue refluxing for 3 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine intermediate.

RORγ Luciferase Reporter Assay

This assay is employed to determine the functional activity of the compounds as inverse agonists of RORγ.

Protocol:

  • HEK293T cells are co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR-responsive elements (ROREs).

  • Following transfection, cells are treated with varying concentrations of the test compounds (derived from this compound) for 24 hours.

  • A known RORγ agonist is used as a positive control, and DMSO serves as a vehicle control.

  • After the incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT assay.

Protocol:

  • LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compounds for 72 hours.

  • After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material in the synthesis of novel, biologically active molecules. Its application in the development of RORγ inverse agonists showcases its potential in generating drug candidates for the treatment of prostate cancer and potentially other RORγ-mediated diseases. The data presented herein underscore the potent and specific activity of these derivatives.

Future research will focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies in relevant animal models are warranted to validate the therapeutic potential of these this compound-derived RORγ inverse agonists. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective therapeutics.

Solubility Profile of 7-Nitro-1,2,3,4-tetrahydroquinoline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside known qualitative information. Furthermore, a complete synthesis protocol for the compound is provided. This guide is intended to be a practical resource for researchers, enabling them to generate precise solubility data tailored to their specific applications and to understand the synthesis and handling of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of a variety of bioactive molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. An understanding of its solubility profile allows for the optimization of synthetic routes and the efficient preparation of downstream products. This guide addresses the current gap in quantitative solubility data by providing the necessary experimental framework for its determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[1][2]
Molecular Weight 178.19 g/mol [1][2]
Appearance Light yellow to brown powder/crystal[2]
Melting Point Not available
Boiling Point Not available
CAS Number 30450-62-5[1][2]

Solubility Data

To facilitate further research and process development, the following table provides a template for the systematic recording of quantitative solubility data. Researchers are encouraged to populate this table with their own experimental findings.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol32.7
Ethanol24.5
Acetone20.7
Dichloromethane9.1
Ethyl Acetate6.0
Toluene2.4
Hexane1.9

Experimental Protocols

Determination of Qualitative Solubility

This protocol provides a straightforward method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1 minute.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 50 mg/mL.

  • If the solid has not completely dissolved, the compound can be classified as "partially soluble" or "insoluble."

Determination of Quantitative Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solute does not change over time).

  • Once equilibrium is established, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration of the saturated solution to determine the solubility.

Synthesis of this compound

The following protocol is adapted from the literature and describes a common method for the synthesis of this compound.[1]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Beaker

  • Büchner funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool concentrated sulfuric acid in a round-bottom flask to -10°C using an ice-salt bath.

  • Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid with stirring.

  • In a separate vessel, prepare a solution of nitric acid in concentrated sulfuric acid.

  • Add the nitric acid solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 2.5 hours.

  • Pour the reaction mixture over a large amount of ice.

  • Neutralize the solution to a pH of 8-9 by slowly adding sodium carbonate.

  • Collect the resulting solid precipitate by vacuum filtration and wash it with water.

  • Dissolve the crude product in dichloromethane.

  • Wash the organic layer with water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Visualizations

Solubility_Testing_Workflow start Start: Obtain Compound and Solvents qualitative Qualitative Solubility Test (e.g., visual inspection) start->qualitative quantitative Quantitative Solubility Test (e.g., Shake-Flask Method) qualitative->quantitative If quantitative data is needed analysis Analyze Concentration (e.g., HPLC, UV-Vis) quantitative->analysis data Record Solubility Data (g/100mL, mol/L) analysis->data end End: Solubility Profile Established data->end

Figure 1. General workflow for determining the solubility of a compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1,2,3,4-Tetrahydroquinoline + Conc. H₂SO₄ + HNO₃ reaction_conditions Stir at -5°C for 2.5h reagents->reaction_conditions quench Quench with Ice reaction_conditions->quench neutralize Neutralize with Na₂CO₃ quench->neutralize filter Filter Precipitate neutralize->filter extract Dissolve in CH₂Cl₂ and Wash filter->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: This compound evaporate->product

Figure 2. Workflow for the synthesis of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While a comprehensive, publicly available dataset on its solubility in various organic solvents is currently lacking, this guide provides the necessary experimental protocols to empower researchers to generate this critical data in their own laboratories. The detailed synthesis procedure and workflow diagrams further contribute to a practical understanding of this important pharmaceutical intermediate. The systematic determination and reporting of solubility data, as outlined in this guide, will be invaluable for the broader scientific community in optimizing synthetic methodologies and advancing drug discovery programs that utilize this versatile compound.

References

An In-depth Technical Guide to the Safety and Handling of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a tetrahydroquinoline core with a nitro functional group, makes it a valuable building block for creating a diverse range of molecules with potential biological activities. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and for designing experimental procedures.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂[3]
Molecular Weight 178.19 g/mol [3]
Appearance Yellow to red, crystal to powder
Melting Point 57-58 °C[4]
Solubility Soluble in methanol.[5]
pKa 3.44 ± 0.20 (Predicted)[5]

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls

Work with this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep in a dark place.[5]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Reactivity and Stability

  • Reactivity: No specific reactivity data is available. As a nitroaromatic compound, it may be reactive with strong reducing agents.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Incompatible Materials: Strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

Method 1: Nitration of 1,2,3,4-tetrahydroquinoline in Sulfuric Acid [5]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in a salt-ice bath to -10°C, add 30.00 mL of concentrated sulfuric acid.

  • Addition of Reactants: Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of 99.5% nitric acid in 15.00 mL of sulfuric acid dropwise over 1 hour. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction: Stir the mixture for 2.5 hours at -5°C.

  • Work-up: Pour the reaction mixture over ice and neutralize to pH 8-9 with sodium carbonate.

  • Isolation and Purification: Filter the resulting solid and wash with water. Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate. Evaporate the solvent to yield the product.

Method 2: Nitration of N-protected Tetrahydroquinoline [4]

This method involves the protection of the amino group of tetrahydroquinoline before nitration to achieve better regioselectivity. The choice of protecting group and specific reaction conditions can be found in the cited literature.

Purification

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the public domain regarding the biological activity, mechanism of action, and signaling pathways directly modulated by this compound. While the broader class of tetrahydroquinolines is known to exhibit a wide range of pharmacological activities, these have not been specifically demonstrated for the 7-nitro derivative.[6]

Based on the general metabolism of nitroaromatic compounds, it is plausible that this compound could undergo metabolic reduction of the nitro group in vivo. This metabolic activation is often a critical step for the biological activity, including potential toxicity, of such compounds.[7]

Visualizations

Experimental Workflow: Synthesis of this compound

G start Start Materials: 1,2,3,4-tetrahydroquinoline, Conc. H₂SO₄, Conc. HNO₃ step1 Cooling to -10°C start->step1 step2 Simultaneous dropwise addition of reactants while maintaining T < 10°C step1->step2 step3 Stirring at -5°C for 2.5 hours step2->step3 step4 Quenching with ice and neutralization with Na₂CO₃ step3->step4 step5 Filtration and washing of solid step4->step5 step6 Dissolution in Dichloromethane step5->step6 step7 Washing and drying of organic phase step6->step7 step8 Solvent evaporation step7->step8 end This compound (Crude Product) step8->end

Caption: Synthesis workflow for this compound.

Conceptual Diagram: Potential Metabolic Pathway

G parent This compound nitroso Nitroso Intermediate parent->nitroso +2e⁻, +2H⁺ hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e⁻, +2H⁺ amino 7-Amino-1,2,3,4-tetrahydroquinoline hydroxylamine->amino +2e⁻, +2H⁺ conjugation Conjugation Reactions (e.g., Acetylation, Sulfation) hydroxylamine->conjugation enzyme Nitroreductases (e.g., in liver) enzyme->parent enzyme->nitroso enzyme->hydroxylamine dna_adducts Potential for DNA Adducts and Cellular Effects conjugation->dna_adducts

Caption: Conceptual metabolic pathway of this compound.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling and the use of appropriate personal protective equipment. While detailed experimental protocols for its synthesis are available, there is a notable absence of specific toxicological data and studies on its biological activity and mechanism of action. Researchers and drug development professionals should proceed with caution, adhering to the safety guidelines outlined in this guide and the substance's SDS, and be aware of the potential for metabolic activation of the nitro group. Further research is warranted to fully characterize the toxicological and pharmacological profile of this compound.

References

Synthetic Origin and Pharmaceutical Applications of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification : Scientific literature indicates that 7-Nitro-1,2,3,4-tetrahydroquinoline is not known to occur naturally.[1] It is exclusively produced through industrial chemical synthesis.[1] This technical guide will, therefore, focus on its synthesis, chemical properties, and its significant role as a key intermediate in the development of potential therapeutic agents for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a solid crystalline substance at room temperature, typically appearing as pale yellow to off-white crystals.[1] Its molecular structure consists of a tetrahydroquinoline core with a nitro group substituted at the 7-position. This compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry.[1]

General Synthesis Pathway

The primary route for synthesizing this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. This is commonly achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.[1] The process is designed to selectively introduce a nitro group at the 7-position of the quinoline ring.[1]

The following diagram illustrates the general synthetic workflow from the precursor to downstream bioactive compounds.

G cluster_synthesis Synthesis of 7-Nitro-THQ cluster_derivatization Derivatization cluster_applications Potential Applications 1_2_3_4_THQ 1,2,3,4-Tetrahydroquinoline 7_Nitro_THQ This compound 1_2_3_4_THQ->7_Nitro_THQ Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->7_Nitro_THQ 7_Amino_THQ 7-Amino-1,2,3,4-tetrahydroquinoline 7_Nitro_THQ->7_Amino_THQ Reduction Antipsychotics Antipsychotic Agents (D2/5-HT2A Receptor Ligands) 7_Nitro_THQ->Antipsychotics Intermediate in multi-step synthesis 7_Hydroxy_THQ 7-Hydroxy-1,2,3,4-tetrahydroquinoline 7_Amino_THQ->7_Hydroxy_THQ Hydrolysis mTOR_Inhibitors mTOR Inhibitors (e.g., for Cancer Therapy) 7_Amino_THQ->mTOR_Inhibitors Further Synthesis G cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K activates AKT Akt PI3K->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Inhibitor THQ-derived mTOR Inhibitor Inhibitor->mTORC1 Translation Protein Synthesis (Cell Growth) S6K1->Translation 4EBP1->Translation G cluster_receptors Postsynaptic Receptors cluster_ligands Neurotransmitters & Drugs cluster_signaling Intracellular Signaling D2R Dopamine D2 Receptor Gi_cAMP Gi → ↓cAMP (Inhibitory) D2R->Gi_cAMP 5HT2AR Serotonin 5-HT2A Receptor Gq_PLC Gq/11 → PLC → IP3/DAG (Excitatory) 5HT2AR->Gq_PLC Dopamine Dopamine Dopamine->D2R activates Serotonin Serotonin Serotonin->5HT2AR activates THQ_Drug THQ-derived Antipsychotic THQ_Drug->D2R blocks THQ_Drug->5HT2AR blocks

References

Methodological & Application

Synthesis of Bioactive Molecules from 7-Nitro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 7-nitro-1,2,3,4-tetrahydroquinoline. This versatile starting material serves as a key building block in the development of novel therapeutic agents, including potent anticancer and antimicrobial compounds. The following sections outline the synthesis of mTOR inhibitors and a representative antimicrobial agent, complete with quantitative data, step-by-step methodologies, and visual diagrams of the synthetic and signaling pathways.

Application Note 1: Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors for Cancer Therapy

This application note describes the synthesis of a series of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives, which have demonstrated potent and selective inhibitory activity against the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation implicated in various cancers.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting with the nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline, followed by deprotection, acylation with morpholine-4-carbonyl chloride, reduction of the nitro group, and final coupling with various substituted benzoyl chlorides.

Synthetic Workflow for mTOR Inhibitors A Fmoc-protected THQ B 7-Nitro-1,2,3,4- tetrahydroquinoline A->B Nitration (KNO3, H2SO4) C N-(Morpholine-4-carbonyl)-7-nitro- 1,2,3,4-tetrahydroquinoline B->C Acylation (Morpholine-4-carbonyl chloride) D 7-Amino-N-(morpholine-4-carbonyl)- 1,2,3,4-tetrahydroquinoline C->D Reduction (Zinc dust, NH4Cl) E Final Bioactive Derivatives (e.g., 10e, 10h) D->E Coupling (Substituted benzoyl chloride)

Caption: Synthetic route to morpholine-substituted tetrahydroquinoline-based mTOR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃, 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄, 0.074 mL, 1.4 mmol) and stir at 0°C for 10-15 minutes.

  • Add dichloromethane (DCM) to the reaction mixture at 0°C and stir for an additional 15 minutes.

  • In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in DCM.

  • Add the solution of Fmoc-protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours and 30 minutes.

  • Upon completion, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.

  • Extract the product with DCM and wash multiple times with water and brine.

  • Separate the 6-nitro and 7-nitro isomers using preparative HPLC. The yield for this compound is approximately 25%.[1]

Protocol 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e) [1]

This protocol assumes the synthesis of intermediate 9c, morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone, which involves the acylation of this compound with morpholine-4-carbonyl chloride followed by reduction of the nitro group.

  • Dissolve morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (intermediate 9c, 1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (2.8 equivalents) dropwise to the solution under continuous stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,5-bis(trifluoromethyl)benzoyl chloride (1 equivalent) to the reaction mixture.

  • Continue stirring for an additional hour.

  • After the reaction is complete, pour the mixture over crushed ice.

  • Extract the product with DCM and dry the organic layer over sodium sulfate to yield the final compound.

Quantitative Data: In Vitro Antiproliferative Activity

The synthesized morpholine-substituted tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human cancer cell lines using the MTT assay. The results are summarized as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Triple-Negative Breast Cancer) IC₅₀ (µM)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.003 --
10h -0.087 ± 0.007 -

Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[1]

Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell metabolism, growth, and survival. Its dysregulation is a common feature in many cancers. The synthesized tetrahydroquinoline derivatives are designed to inhibit mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.

mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation THQ Derivatives Tetrahydroquinoline Derivatives (e.g., 10e) THQ Derivatives->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline derivatives.

Application Note 2: Synthesis of a Representative 7-Amino-1,2,3,4-tetrahydroquinoline Derivative as an Antimicrobial Agent

This application note outlines a plausible synthetic route and evaluation method for a 7-amino-1,2,3,4-tetrahydroquinoline derivative as a potential antimicrobial agent. The key transformation is the reduction of the nitro group of the starting material to an amino group, which is a common strategy in the synthesis of bioactive quinolines.

Synthetic Workflow

The synthesis begins with the reduction of this compound to the corresponding amine. This amine can then be further functionalized, for example, by reacting it with a suitable electrophile to introduce a pharmacophore known to be associated with antimicrobial activity.

Synthetic Workflow for Antimicrobial Agent A 7-Nitro-1,2,3,4- tetrahydroquinoline B 7-Amino-1,2,3,4- tetrahydroquinoline A->B Reduction (e.g., H2, Pd/C) C Functionalized Antimicrobial Derivative B->C Functionalization (e.g., Acylation, Alkylation)

Caption: General synthetic route for a 7-amino-tetrahydroquinoline-based antimicrobial agent.

Experimental Protocols

Protocol 3: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline

  • To a solution of this compound (1 mmol) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroquinoline.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the synthesized derivatives would be determined as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. A lower MIC value indicates higher potency.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Representative Derivative Expected ValueExpected Value
Ciprofloxacin (Control) Reference ValueReference Value
Logical Relationship: From Synthesis to Bioactivity

The successful synthesis of functionalized 7-amino-1,2,3,4-tetrahydroquinoline derivatives provides a platform for screening against a panel of clinically relevant pathogens to identify novel antimicrobial leads.

Logical Relationship A 7-Nitro-1,2,3,4- tetrahydroquinoline (Starting Material) B Chemical Synthesis (Reduction, Functionalization) A->B C Novel Bioactive Molecule B->C D Biological Screening (e.g., MIC Assay) C->D E Identification of Lead Compound for Drug Development D->E

Caption: From starting material to a potential drug lead.

References

Application Notes and Protocols: Selective Nitration of 1,2,3,4-Tetrahydroquinoline to Yield the 7-Nitro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective nitration of 1,2,3,4-tetrahydroquinoline to synthesize its 7-nitro isomer, a valuable intermediate in medicinal chemistry. The document includes two distinct experimental procedures, a summary of quantitative data, and characterization information.

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline is a key building block in the synthesis of various pharmaceutical compounds. Its selective synthesis is of significant interest, though the nitration of the 1,2,3,4-tetrahydroquinoline ring system can lead to a mixture of isomers. The protocols outlined below detail methods for achieving regioselectivity for the 7-nitro product. The reaction proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich aromatic ring of the tetrahydroquinoline moiety. Under acidic conditions, the nitrogen atom of the heterocyclic ring is protonated, directing the substitution primarily to the 7-position.

Data Presentation

The following table summarizes the quantitative data from the two experimental protocols detailed in this document.

ParameterProtocol 1Protocol 2
Starting Material 1,2,3,4-Tetrahydroquinoline1,2,3,4-Tetrahydroquinoline
Nitrating Agent 90% Nitric Acid in Sulfuric Acid99.5% Nitric Acid in Sulfuric Acid
Solvent Sulfuric AcidSulfuric Acid
Reaction Temperature 5-10°C-10°C to 10°C
Reaction Time 3 hours2.5 hours
Yield 49%[1]85%[2]
Product Form Dark orange solid[1]Viscous brown oil[2]
Melting Point 60-63°C[1]Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method described in a US Patent.[1]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (0.2 mol)

  • 96.6% Sulfuric Acid (115 mL)

  • 90% Nitric Acid (9.5 mL, 0.2 mol)

  • Ice

  • Sodium Carbonate

Procedure:

  • Cool 75 mL of 96.6% sulfuric acid in a salt-ice bath.

  • Slowly add 25 mL (0.2 mol) of 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid.

  • Prepare the nitrating mixture by adding 9.5 mL (0.2 mol) of 90% nitric acid to 40 mL of sulfuric acid.

  • Over a period of 50 minutes, concomitantly add the tetrahydroquinoline solution and the nitrating mixture to the reaction vessel, ensuring the temperature is maintained between 5-10°C. The addition of the nitric acid solution should be completed within 30 minutes.

  • Stir the reaction mixture in the ice bath for an additional 3 hours.

  • Pour the reaction mixture onto 1.4 kg of ice.

  • Neutralize the solution to a pH of 8 with approximately 255 g of sodium carbonate.

  • Collect the resulting precipitate by filtration, wash with water, and air dry.

  • For purification, the crude product can be recrystallized from methanol.

Protocol 2: Alternative Synthesis of this compound

This protocol is based on a procedure found in ChemicalBook.[2]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol)

  • Concentrated Sulfuric Acid (45.00 mL)

  • 99.5% Nitric Acid (4.80 g, 75.60 mmol)

  • Ice

  • Sodium Carbonate

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • Cool 30.00 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.

  • Simultaneously, over a period of 1 hour, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a solution of 99.5% nitric acid (4.80 g, 75.60 mmol) in 15.00 mL of sulfuric acid to the cooled reaction vessel. Maintain the reaction temperature below 10°C throughout the addition.

  • Stir the mixture for 2.5 hours at -5°C.

  • Pour the reaction mixture over ice and neutralize to a pH of 8-9 with sodium carbonate.

  • Filter the resulting solid and wash with water.

  • Dissolve the solid in dichloromethane.

  • Wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield the product as a viscous brown oil.

Characterization of this compound

  • Appearance: Dark orange solid or viscous brown oil.[1][2]

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • CAS Number: 30450-62-5

  • Melting Point: 60-63°C.[1]

  • High-Performance Liquid Chromatography (HPLC): The retention time for this compound was found to be 9.33 minutes under the conditions specified in the cited literature, which allowed for its separation from the 6-nitro isomer (RT = 9.82 min).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study has been conducted to unequivocally characterize the four possible nitro isomers of 1,2,3,4-tetrahydroquinoline.[4] The presence of the nitro group at the 7-position significantly influences the chemical shifts of the aromatic protons due to its electron-withdrawing nature. Protons ortho to the nitro group experience a considerable downfield shift.[5]

Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of 1,2,3,4-Tetrahydroquinoline A 1. Preparation of Reagents B 2. Cooling of Sulfuric Acid (-10°C to 0°C) A->B D 4. Preparation of Nitrating Mixture (Nitric Acid in Sulfuric Acid) A->D C 3. Addition of 1,2,3,4-Tetrahydroquinoline B->C E 5. Controlled Addition of Reactants (Maintain Temp < 10°C) C->E D->E F 6. Reaction Stirring (2.5 - 3 hours) E->F G 7. Quenching on Ice F->G H 8. Neutralization (Sodium Carbonate to pH 8-9) G->H I 9. Isolation of Crude Product (Filtration) H->I J 10. Purification (Recrystallization or Extraction) I->J K 11. Characterization of This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.

Overview

The synthesis of this compound is most commonly achieved through the direct nitration of 1,2,3,4-tetrahydroquinoline using a mixture of concentrated sulfuric acid and nitric acid.[1] This electrophilic aromatic substitution reaction must be performed under carefully controlled temperature conditions to ensure the selective formation of the 7-nitro isomer. The protocol outlined below is based on established chemical literature and provides a comprehensive guide for its successful synthesis and purification.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₉H₁₀N₂O₂[2]
Molecular Weight178.19 g/mol [2]
Melting Point63-65 °C[3]
AppearancePale yellow to off-white crystalline solid[1]
¹H NMR (DMSO-d₆, 600 MHz) δ (ppm)7.82 (d, J=2.2 Hz, 1H), 7.71 (dd, J=8.5, 2.2 Hz, 1H), 6.64 (d, J=8.5 Hz, 1H), 6.55 (s, 1H, NH), 3.25 (t, J=5.5 Hz, 2H), 2.71 (t, J=6.4 Hz, 2H), 1.80 (m, 2H)[3]
¹³C NMR (DMSO-d₆, 151 MHz) δ (ppm)151.7, 145.2, 127.2, 123.0, 119.4, 117.9, 41.8, 26.2, 21.7[3]

Experimental Protocol

Materials and Reagents
  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise to the cooled and stirred 1,2,3,4-tetrahydroquinoline. Maintain the temperature below 10 °C during the addition.

2. Nitration:

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

4. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow to off-white crystals of this compound.[1]

  • Alternatively, the neutralized aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

5. Characterization:

  • Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1,2,3,4-Tetrahydroquinoline + Conc. H₂SO₄ C Nitration (0-5 °C) A->C B Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) B->C D Quenching (Ice) C->D E Neutralization (Sat. NaHCO₃) D->E F Precipitation/Extraction E->F G Recrystallization (Ethanol) F->G H 7-Nitro-1,2,3,4- tetrahydroquinoline G->H NitrationMechanism cluster_activation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution A 2 H₂SO₄ + HNO₃ B NO₂⁺ (Nitronium ion) + H₃O⁺ + 2 HSO₄⁻ A->B Protonation & Dehydration C 1,2,3,4-Tetrahydroquinoline D Sigma Complex (Arenium ion) C->D + NO₂⁺ E This compound D->E - H⁺

References

Analytical Methods for the Characterization of 7-Nitro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules.[1] The methods outlined below are essential for confirming the identity, purity, and stability of this compound, ensuring the quality and reliability of research and development outcomes.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed for the analysis of tetrahydroquinoline derivatives.

Application Note:

Reversed-phase HPLC with a C18 column is effective for separating this compound from its starting materials, byproducts, and potential degradation products. The method's sensitivity and accuracy make it suitable for quantitative purity determination. The choice of mobile phase composition, particularly the organic modifier and its gradient, is critical for achieving optimal separation.

Experimental Protocol:

A stability-indicating reversed-phase HPLC method can be adapted from methods used for similar heterocyclic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Methanol (HPLC grade)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, water, and phosphate buffer (pH 7.4) in a ratio of 50:46:4 (v/v/v).[2] Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Dissolve a weighed quantity of the this compound sample in the mobile phase to achieve a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water:Phosphate Buffer (pH 7.4) (50:46:4 v/v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with that of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data:
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Phosphate Buffer (pH 7.4) (50:46:4 v/v/v)[2]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on the specific system and column batch, but should be consistent between the standard and sample.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for unequivocal structure confirmation.

¹H NMR spectroscopy is used to identify the number and types of protons and their connectivity, while ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A detailed NMR study is essential to differentiate between the possible nitro isomers of tetrahydroquinoline.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Assignment ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
H-2~3.3 (t)~42.0
H-3~1.9 (m)~27.0
H-4~2.8 (t)~22.0
H-5~6.6 (d)~115.0
H-6~7.8 (dd)~125.0
H-8~7.9 (d)~129.0
C-4a-~122.0
C-5-~115.0
C-6-~125.0
C-7-~145.0
C-8-~129.0
C-8a-~148.0

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. The provided data is an approximation based on known spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, providing both retention time information for separation and a mass spectrum for identification. The electron ionization (EI) mass spectrum will show the molecular ion peak and characteristic fragment ions.

Instrumentation:

  • GC-MS system with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

m/z Relative Intensity (%) Possible Fragment
178Moderate[M]⁺ (Molecular Ion)
161Moderate[M - OH]⁺
132High[M - NO₂]⁺
130Moderate[M - NO₂ - H₂]⁺
117High[C₈H₇N]⁺

Note: The fragmentation pattern can provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

The FT-IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, the aliphatic C-H bonds, and the nitro group (NO₂). The presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group is a key diagnostic feature.

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquisition: Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Wavenumber (cm⁻¹) Vibrational Mode
~3350N-H stretching
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1600Aromatic C=C stretching
~1520Asymmetric NO₂ stretching[3]
~1340Symmetric NO₂ stretching[3]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.

Application Note:

TGA provides information about the decomposition temperature and mass loss of the compound as a function of temperature. DSC can be used to determine the melting point and to study any phase transitions. This information is critical for understanding the compound's stability under different processing and storage conditions.

Experimental Protocol:

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure (TGA):

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).

  • Record the mass loss as a function of temperature.

Procedure (DSC):

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

  • Record the heat flow as a function of temperature.

Quantitative Data:
Parameter Expected Value
Melting Point (DSC) ~60-65 °C[4]
Decomposition Onset (TGA) To be determined experimentally. Nitroaromatic compounds can be thermally sensitive.

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the analytical characterization process and the relationships between the different analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of 7-Nitro- 1,2,3,4-tetrahydroquinoline purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc Purity Check nmr NMR Spectroscopy (¹H & ¹³C) (Structure Confirmation) purification->nmr Structural ID ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms Structural ID ftir FT-IR Spectroscopy (Functional Group Identification) purification->ftir Structural ID thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) purification->thermal Physical Properties interpretation Comprehensive Characterization Report hplc->interpretation nmr->interpretation ms->interpretation ftir->interpretation thermal->interpretation

Caption: Overall workflow for the synthesis and analytical characterization.

Data_Relationship cluster_structure Structural Information cluster_properties Physicochemical Properties Compound 7-Nitro-1,2,3,4- tetrahydroquinoline NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Formula, Fragments) Compound->MS FTIR FT-IR (Functional Groups) Compound->FTIR HPLC HPLC (Purity, Rt) Compound->HPLC Thermal TGA/DSC (Melting Point, Decomposition Temp.) Compound->Thermal NMR->MS Confirms Structure NMR->FTIR Confirms Functional Groups MS->HPLC Confirms Identity of Peak Thermal->HPLC Informs on Stability

References

Application Notes and Protocols for NMR Spectroscopy of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a tetrahydroquinoline core with a nitro functional group, makes it a valuable scaffold for the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopy of this compound.

Data Presentation

While a comprehensive, publicly available dataset for this compound is limited, a detailed NMR study has been reported for its isomers.[1][2] The following tables summarize the expected chemical shifts for this compound based on the analysis of its isomers and general principles of NMR spectroscopy. The data for the closely related isomer, 6-Nitro-1,2,3,4-tetrahydroquinoline, is provided for comparison and as a representative example from the literature.

¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-23.2 - 3.4t5 - 7
H-31.8 - 2.0m-
H-42.7 - 2.9t6 - 8
H-57.8 - 8.0d8 - 9
H-67.6 - 7.8dd8 - 9, 2 - 3
H-86.5 - 6.7d2 - 3
N-H4.0 - 5.0br s-

Note: Expected chemical shifts are estimated based on the structure of this compound and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-240 - 45
C-320 - 25
C-425 - 30
C-4a120 - 125
C-5125 - 130
C-6120 - 125
C-7145 - 150
C-8110 - 115
C-8a140 - 145

Note: Expected chemical shifts are estimated based on the structure of this compound and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable.

¹H NMR Acquisition Parameters:

Parameter Typical Value
Pulse ProgramStandard single-pulse (zg)
Spectral Width (SW)12 - 16 ppm
Acquisition Time (AQ)3 - 4 s
Relaxation Delay (D1)1 - 2 s
Number of Scans (NS)16 - 64
Temperature298 K

¹³C NMR Acquisition Parameters:

Parameter Typical Value
Pulse ProgramProton-decoupled single-pulse (zgpg)
Spectral Width (SW)200 - 240 ppm
Acquisition Time (AQ)1 - 2 s
Relaxation Delay (D1)2 - 5 s
Number of Scans (NS)1024 or more (signal averaging is crucial)
Temperature298 K

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Use this information, along with 2D NMR techniques (e.g., COSY, HSQC) if necessary, to assign the signals to the specific protons and carbons in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an NMR spectroscopy experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration & Peak Picking reference->integrate assign Structural Assignment integrate->assign report Report Results assign->report

Caption: General workflow for an NMR spectroscopy experiment.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline is a key building block in synthetic organic chemistry, primarily utilized as an intermediate in the preparation of various pharmaceutical compounds. Its structure, featuring a tetrahydroquinoline core with a nitro group, makes it a versatile precursor for the synthesis of bioactive molecules, including potential antipsychotic and antihypertensive agents.[1] The demand for this intermediate in drug discovery and development necessitates a reliable and scalable synthetic protocol. This application note provides a detailed procedure for the large-scale synthesis of this compound via the nitration of 1,2,3,4-tetrahydroquinoline. The protocol emphasizes safety, scalability, and product purity, critical aspects for industrial applications.[1]

Materials and Methods

The primary synthetic route for the large-scale production of this compound is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This established method employs a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve regioselective nitration at the 7-position of the tetrahydroquinoline ring.[1][2]

Characterization

The final product, this compound, is typically a pale yellow to off-white crystalline solid.[1] Its identity and purity can be confirmed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols

This section details the step-by-step procedure for the large-scale synthesis of this compound.

Synthesis of this compound
  • Preparation of the Nitrating Mixture: In a well-ventilated fume hood, carefully add a solution of nitric acid (99.5%, 4.80 g, 75.60 mmol) to concentrated sulfuric acid (15.00 mL) while cooling in an ice/salt bath to maintain a low temperature.

  • Reaction Setup: Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and an addition funnel, with concentrated sulfuric acid (30.00 mL). Cool the vessel to -10°C using an ice/salt bath.

  • Addition of Reactants: Simultaneously and slowly add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture to the cooled sulfuric acid over a period of 1 hour. It is crucial to maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -5°C for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9. This should be done with vigorous stirring and external cooling, as the neutralization is highly exothermic.

  • Isolation of the Crude Product: The precipitated solid is collected by filtration and washed thoroughly with cold water.

  • Extraction: Dissolve the filtered solid in dichloromethane. Wash the organic phase with water, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure to yield the crude this compound as a viscous brown oil.[2]

Large-Scale Purification: Recrystallization

For large-scale purification, recrystallization is the preferred method. The choice of solvent is critical for obtaining high purity crystals.

  • Solvent Selection: Based on solubility tests, a suitable solvent system (e.g., ethanol/water or isopropanol/water) should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
1,2,3,4-Tetrahydroquinoline10.60 g (75.60 mmol)[2]
Nitric Acid (99.5%)4.80 g (75.60 mmol)[2]
Sulfuric Acid (conc.)45.00 mL[2]
Reaction Conditions
Reaction Temperature-10°C to 10°C (addition), -5°C (stirring)[2]
Reaction Time1 hour (addition), 2.5 hours (stirring)[2]
Product
This compound13.70 g[2]
Yield85%[2]
Purity (crude)84%[2]
Melting Point60.0 to 65.0 °C

Safety Precautions

The nitration of aromatic compounds is an exothermic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory, especially on a large scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Temperature Control: Precise temperature control is critical to prevent runaway reactions. Use a reliable cooling system and monitor the internal temperature continuously.

  • Reagent Handling: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle with extreme care and have appropriate spill kits readily available.

  • Quenching and Neutralization: The quenching of the reaction mixture with ice and subsequent neutralization are highly exothermic. Perform these steps slowly and with efficient cooling and stirring.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

The following diagram illustrates the key stages in the large-scale synthesis of this compound.

SynthesisWorkflow cluster_preparation Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1,2,3,4-Tetrahydroquinoline C Controlled Addition (-10°C to 10°C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Reaction Stirring (-5°C) C->D E Quenching on Ice D->E F Neutralization (Na2CO3) E->F G Filtration F->G H Extraction (DCM) G->H I Solvent Removal H->I J Recrystallization I->J K Drying J->K L Final Product: This compound K->L

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Derivatization of 7-Nitro-1,2,3,4-tetrahydroquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Nitro-1,2,3,4-tetrahydroquinoline (7-Nitro-THQ) is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to generate novel compounds with diverse pharmacological activities. The presence of the nitro group and the secondary amine within the tetrahydroquinoline core allows for a wide range of chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides detailed protocols for the synthesis and derivatization of 7-Nitro-THQ and the subsequent evaluation of its derivatives as potential drug candidates, with a focus on anticancer and RORγ inverse agonist activities.

I. Synthesis of this compound

The synthesis of the core scaffold, this compound, is a crucial first step. A common method involves the nitration of a protected 1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Fmoc-protected 1,2,3,4-tetrahydroquinoline

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Pyrrolidine

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Prepare a nitrating mixture by dissolving KNO₃ in H₂SO₄ at 0°C with stirring for 10-15 minutes.

  • Add dichloromethane to the reaction mixture at 0°C and stir for an additional 15 minutes.

  • Dissolve Fmoc-protected THQ in dichloromethane and add it dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours and 30 minutes.

  • To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.

  • Extract the reaction mixture with dichloromethane and wash it multiple times with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield 7-nitro-tetrahydroquinoline.

II. Derivatization Strategies

The 7-Nitro-THQ scaffold can be derivatized at two primary positions: the nitrogen at position 1 (N-1) and the nitro group at position 7 (C-7).

A. N-1 Acylation of this compound

The secondary amine at the N-1 position can be readily acylated to introduce a variety of substituents.

Materials:

  • This compound (7-Nitro-THQ)

  • Dichloromethane (DCM)

  • Triethylamine

  • Desired acyl chloride (e.g., morpholine-4-carbonyl chloride)

  • Ice

  • Sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-Nitro-THQ in dichloromethane.

  • Add triethylamine dropwise to the solution under continuous stirring.

  • After 30 minutes, add the desired acyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by pouring it over crushed ice.

  • Extract the product using dichloromethane and wash sequentially with a bicarbonate solution, brine, and dry over sodium sulfate.

  • Concentrate the organic layer to obtain the N-acylated product.

B. Reduction of the Nitro Group and Subsequent Derivatization

The nitro group at C-7 can be reduced to an amino group, which can then be further derivatized to form amides, sulfonamides, and other functionalities.

Materials:

  • N-acylated this compound derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the N-acylated 7-nitro-THQ derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Reflux the reaction mixture for 2-3 hours.

  • Filter the hot reaction mixture through celite and wash with ethyl acetate.

  • Concentrate the filtrate to obtain the 7-amino-1,2,3,4-tetrahydroquinoline derivative.

Materials:

  • 7-amino-1,2,3,4-tetrahydroquinoline derivative

  • Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • Desired acyl chloride or sulfonyl chloride

  • Ice

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 7-amino-THQ derivative in dichloromethane.

  • Add triethylamine or pyridine to the solution.

  • Add the desired acyl chloride or sulfonyl chloride dropwise.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours).

  • Pour the reaction mixture over crushed ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Concentrate the organic layer to yield the final amide or sulfonamide product.

III. Biological Activities and Data

Derivatives of 7-Nitro-THQ have shown promising activity in several therapeutic areas, including oncology and autoimmune diseases.

A. Anticancer Activity

Certain N-1 acylated derivatives of 7-Nitro-THQ have demonstrated potent anticancer activity.

Table 1: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)
10e N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideA549 (Lung)0.033
10e N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideMCF-7 (Breast)0.045
10e N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideMDA-MB-231 (Breast)0.052

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.

B. RORγ Inverse Agonist Activity for Prostate Cancer

Derivatives of 7-amino-THQ have been identified as inverse agonists of the Retinoic acid receptor-related orphan receptor γ (RORγ), a potential therapeutic target for prostate cancer.[1]

Table 2: RORγ Inverse Agonist Activity of 7-Amino-THQ Derivatives

Compound IDR¹ Substituent (Sulfonamide/Amide at C-7)R² Substituent (at N-1)RORγ IC₅₀ (nM)
13e 3,5-bis(trifluoromethyl)benzamide4-fluorophenylsulfonyl25.4
14a 4-(trifluoromethyl)benzenesulfonamide4-fluorophenylsulfonyl31.6

Data sourced from a study on 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.[1]

IV. Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and biological pathways are crucial for understanding the drug discovery workflow.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 7_Nitro_THQ 7-Nitro-1,2,3,4- tetrahydroquinoline N1_Acylation N-1 Acylation 7_Nitro_THQ->N1_Acylation Nitro_Reduction Nitro Group Reduction N1_Acylation->Nitro_Reduction Amide_Sulfonamide_Formation Amide/Sulfonamide Formation Nitro_Reduction->Amide_Sulfonamide_Formation Final_Derivatives Final Derivatives Amide_Sulfonamide_Formation->Final_Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Final_Derivatives->Cytotoxicity_Assay RORg_Assay RORγ Reporter Assay Final_Derivatives->RORg_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis RORg_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of 7-Nitro-THQ derivatives.

RORg_Signaling_Pathway RORg_Inverse_Agonist 7-Amino-THQ Derivative (RORγ Inverse Agonist) RORg RORγ RORg_Inverse_Agonist->RORg AR_Gene Androgen Receptor (AR) Gene RORg->AR_Gene Binds to RORE and recruits coactivators Coactivators Coactivators (e.g., SRC-1, SRC-3) Coactivators->RORg AR_Protein AR Protein AR_Gene->AR_Protein Transcription & Translation AR_Signaling AR Signaling Pathway AR_Protein->AR_Signaling Prostate_Cancer_Growth Prostate Cancer Cell Growth and Proliferation AR_Signaling->Prostate_Cancer_Growth

Caption: RORγ signaling pathway in prostate cancer and the inhibitory action of 7-amino-THQ derivatives.

V. Detailed Biological Assay Protocols

A. MTT Cytotoxicity Assay Protocol

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[2][3][4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

B. RORγ Reporter Assay Protocol

This assay is used to measure the ability of the synthesized compounds to act as inverse agonists of RORγ.[7][8][9][10][11]

Materials:

  • HEK293T cells

  • Expression plasmids for GAL4-RORγ-LBD (ligand-binding domain) and a GAL4-responsive luciferase reporter

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Synthesized compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the GAL4-RORγ-LBD and luciferase reporter plasmids.

  • Plate the transfected cells in 96-well plates.

  • Treat the cells with various concentrations of the synthesized compounds.

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity and determine the IC₅₀ value for each compound.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive guide for researchers in the field of drug discovery to explore the potential of this versatile chemical entity. The promising anticancer and RORγ inverse agonist activities of its derivatives highlight the importance of continued research in this area.

References

Application Notes and Protocols: 7-Nitro-1,2,3,4-tetrahydroquinoline in the Synthesis of Potential Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 7-nitro-1,2,3,4-tetrahydroquinoline as a scaffold for the development of novel antipsychotic agents. While not a direct precursor to currently marketed antipsychotics, its structural motif is of significant interest in medicinal chemistry for its potential to interact with key neurological targets.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a prevalent structure in a wide array of biologically active compounds and synthetic pharmaceuticals.[1] Its derivatives have been explored for various therapeutic applications, including the development of agents targeting the central nervous system. The introduction of a nitro group at the 7-position provides a versatile chemical handle for further molecular elaboration, making this compound a valuable starting material for creating libraries of novel compounds for drug discovery.

The development of atypical antipsychotics has often focused on compounds that exhibit strong antagonism at serotonin 5-HT2A receptors alongside weaker antagonism at dopamine D2 receptors.[2] This "serotonin-dopamine hypothesis" has guided the design of new therapeutic agents with the aim of achieving greater efficacy and a more favorable side-effect profile.[2] The tetrahydroquinoline scaffold offers a platform for designing molecules that can be tailored to interact with these and other relevant receptors, such as dopamine D1 and D3, which are also implicated in the pathophysiology of schizophrenia.[3]

This document outlines the synthesis of this compound and provides a general protocol for its derivatization, which can be adapted to generate candidate compounds for screening as potential antipsychotic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a protected 1,2,3,4-tetrahydroquinoline. A representative protocol is detailed below.[4]

Experimental Protocol:

Step 1: Preparation of the Nitrating Mixture

  • In a round-bottom flask, dissolve potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.

  • Add dichloromethane (CH₂Cl₂) to the mixture at the same temperature and continue stirring for an additional 15 minutes.

Step 2: Nitration

  • Dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane.

  • Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 hours.

Step 3: Work-up and Purification

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up using standard procedures to isolate the crude product.

  • The crude product is then purified by column chromatography to yield this compound.

Synthesis Workflow:

cluster_synthesis Synthesis of this compound reagents KNO3 + H2SO4 in CH2Cl2 at 0°C intermediate Reaction Mixture reagents->intermediate Nitrating agent start Fmoc-protected 1,2,3,4-tetrahydroquinoline start->intermediate Addition at 0°C, then RT for 2.5h product 7-Nitro-1,2,3,4- tetrahydroquinoline intermediate->product Work-up and Purification

Caption: Synthetic scheme for this compound.

Derivatization of this compound for Compound Libraries

The synthesized this compound can be further functionalized at the nitrogen atom to generate a diverse library of compounds for biological screening. A general protocol for N-acylation is provided below, which can be adapted for various acyl chlorides or other electrophiles.[4]

Experimental Protocol:

Step 1: N-Acylation

  • Dissolve this compound in dichloromethane.

  • Add triethylamine (TEA) dropwise to the solution under continuous stirring.

  • After 30 minutes, add the desired acyl chloride (e.g., morpholine-4-carbonyl chloride, piperidine-1-carbonyl chloride) to the reaction mixture.[4]

  • Allow the reaction to stir at room temperature for 24 hours.

Step 2: Work-up and Purification

  • Quench the reaction by pouring the mixture over crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with a sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Quantitative Data for Exemplary Derivatives:
CompoundAcyl Chloride UsedYield (%)Melting Point (°C)
Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanoneMorpholine-4-carbonyl chloride39188-190[4]
(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(piperidin-1-yl)methanonePiperidine-1-carbonyl chloride46175-176[4]

General Derivatization Workflow:

cluster_derivatization Derivatization of this compound start 7-Nitro-1,2,3,4- tetrahydroquinoline reaction N-Acylation Reaction (24h at RT) start->reaction reagents Acyl Chloride (R-COCl) + Triethylamine in CH2Cl2 reagents->reaction product N-Acylated Derivative reaction->product Work-up and Purification

Caption: General workflow for N-acylation of the scaffold.

Rationale for Antipsychotic Drug Development

The development of novel antipsychotic agents often involves targeting dopamine and serotonin receptors. Atypical antipsychotics typically exhibit a high affinity for the 5-HT2A receptor and a lower affinity for the D2 receptor.[2][3] The tetrahydroquinoline scaffold provides a framework that can be functionalized with various substituents to modulate the affinity and selectivity for these and other CNS receptors.

The general strategy involves synthesizing a library of derivatives of this compound and then screening these compounds for their binding affinities to relevant receptors, such as dopamine D1, D2, D3, and serotonin 5-HT2A and 5-HT2C receptors.[3] Compounds with promising binding profiles can then be advanced to further in vitro and in vivo studies to assess their functional activity and potential as antipsychotic drug candidates.

Target Signaling Pathway for Atypical Antipsychotics:

cluster_pathway Conceptual Signaling Pathway for Atypical Antipsychotics drug Novel Tetrahydroquinoline Derivative d2 Dopamine D2 Receptor drug->d2 Antagonism (weaker) ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism (stronger) effect Antipsychotic Effect (Reduction of positive and negative symptoms) d2->effect Modulation of Dopaminergic Pathways ht2a->effect Modulation of Serotonergic Pathways

Caption: Target receptor interactions for atypical antipsychotics.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with the potential for antipsychotic activity. The protocols and rationale presented in these application notes provide a foundation for researchers and drug development professionals to explore the chemical space around this scaffold. By systematically synthesizing and screening derivatives, it is possible to identify new chemical entities with desirable pharmacological profiles for the treatment of psychotic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Nitro-1,2,3,4-tetrahydroquinoline synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the nitration of 1,2,3,4-tetrahydroquinoline.

Q1: My reaction is producing a low yield of the desired 7-nitro isomer and a significant amount of the 6-nitro isomer. How can I improve the regioselectivity?

A1: The nitration of unprotected 1,2,3,4-tetrahydroquinoline is known to produce a mixture of isomers, with the 6-nitro isomer often being a major byproduct. The key to improving the regioselectivity towards the 7-nitro position is the use of an N-protecting group on the 1,2,3,4-tetrahydroquinoline starting material. The electronic and steric properties of the protecting group influence the position of electrophilic nitration on the aromatic ring. While many studies have focused on maximizing the 6-nitro isomer, certain conditions with N-protection can enhance the yield of the 7-nitro product.

Q2: What N-protecting group is most effective for increasing the yield of the 7-nitro isomer?

A2: Based on available data, the N-trifluoroacetyl group has shown promise in directing nitration towards the 7-position, although it does not provide complete selectivity. The use of an N-acetyl group can also influence the isomer distribution. It is crucial to select a protecting group that can be easily removed post-nitration without affecting the nitro group.

Q3: I am observing the formation of multiple nitrated products, leading to a complex mixture that is difficult to purify. What are the likely causes?

A3: The formation of multiple nitrated products (di- or tri-nitrated compounds) can occur if the reaction conditions are too harsh. Key factors to control are:

  • Temperature: Nitration is an exothermic reaction. Maintaining a low temperature (e.g., -10°C to 0°C) is critical to prevent over-nitration and decomposition.

  • Nitrating Agent: The choice and concentration of the nitrating agent are important. A mixture of nitric acid and sulfuric acid is commonly used. Using a milder nitrating agent or a more controlled addition of the nitrating mixture can reduce side reactions.

  • Reaction Time: Prolonged reaction times can lead to the formation of more highly nitrated byproducts. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: My reaction mixture turned dark brown or black, and the yield was very low. What happened?

A4: A dark coloration and low yield often indicate decomposition of the starting material or product. This can be caused by:

  • Excessive Temperature: Runaway reactions due to poor temperature control are a common cause of decomposition.

  • Strongly Activating Groups: Unprotected 1,2,3,4-tetrahydroquinoline is highly activated, making it susceptible to oxidation and decomposition under strong acidic and oxidizing conditions. N-protection can mitigate this.

  • Impure Reagents: The presence of impurities in the starting materials or solvents can catalyze decomposition pathways.

Q5: How can I effectively separate the 7-nitro isomer from the 6-nitro and other isomers?

A5: The separation of nitro-isomers of 1,2,3,4-tetrahydroquinoline can be challenging due to their similar polarities. Column chromatography is the most effective method for purification. A typical procedure involves:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture. The less polar isomer will generally elute first.

Data Presentation

The following table summarizes the effect of different N-protecting groups on the regioselectivity of the nitration of 1,2,3,4-tetrahydroquinoline. The data is adapted from a study by Cordeiro et al. (2011) which primarily focused on the synthesis of the 6-nitro isomer.

N-Protecting GroupNitrating AgentTemperature (°C)TimeSolvent5-Nitro (%)6-Nitro (%)7-Nitro (%)8-Nitro (%)
NoneKNO₃/H₂SO₄0 to rt1h-918-73
Acetyl (COCH₃)HNO₃/Ac₂O-104h--50-50
Pivaloyl (COC(CH₃)₃)HNO₃/Ac₂O-104h--80-20
Trifluoroacetyl (COCF₃)KNO₃/H₂SO₄010 min-40-3020
Trifluoroacetyl (COCF₃)KNO₃/H₂SO₄/DCM-2530 minDCM--7525
FmocKNO₃/H₂SO₄/DCM08hDCM60-10-

Note: This data is illustrative and specific yields may vary based on precise experimental conditions.

Experimental Protocols

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
  • To a solution of 1,2,3,4-tetrahydroquinoline (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be purified by column chromatography if necessary.

Nitration of 1-Acetyl-1,2,3,4-tetrahydroquinoline
  • Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline (1 eq.) in acetic anhydride at -10°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.2 eq.) and acetic anhydride dropwise, maintaining the temperature below -5°C.

  • Stir the reaction mixture at -10°C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of 1-acetyl-6-nitro- and 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline.

Deprotection of the Acetyl Group
  • Dissolve the crude nitrated product in a mixture of methanol and hydrochloric acid.

  • Reflux the solution for 4-6 hours, monitoring the deprotection by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude mixture of 6-nitro- and this compound.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product mixture in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired 7-nitro isomer.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1,2,3,4-Tetrahydroquinoline protection N-Acetylation (Acetyl Chloride, Et3N) start->protection n_acetyl_thq 1-Acetyl-1,2,3,4- tetrahydroquinoline protection->n_acetyl_thq nitration Nitration (HNO3, Ac2O, -10°C) n_acetyl_thq->nitration nitro_mixture Mixture of 1-Acetyl-nitro-isomers nitration->nitro_mixture deprotection Deprotection (HCl, MeOH, Reflux) nitro_mixture->deprotection crude_product Crude Mixture of Nitro-isomers deprotection->crude_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography isomer_6 6-Nitro Isomer column_chromatography->isomer_6 Separation isomer_7 7-Nitro Isomer (Desired Product) column_chromatography->isomer_7 Separation

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of 7-Nitro Isomer cause1 Poor Regioselectivity (High 6-Nitro Isomer) start->cause1 cause2 Product Decomposition start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Introduce N-Protecting Group (e.g., Acetyl, Trifluoroacetyl) cause1->solution1a solution1b Optimize Nitrating Agent and Temperature cause1->solution1b solution2a Maintain Low Reaction Temperature (-10°C to 0°C) cause2->solution2a solution2b Ensure High Purity of Reagents cause2->solution2b solution3a Monitor Reaction by TLC cause3->solution3a solution3b Adjust Reaction Time and/or Temperature cause3->solution3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Nitro-1,2,3,4-tetrahydroquinoline from a typical reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Precipitate Formation Upon Neutralization Incomplete reaction; Excessively high reaction temperature leading to side products; Insufficient neutralization (pH still acidic); Product is too soluble in the aqueous mixture.Ensure the nitration reaction is carried out at a controlled low temperature (e.g., -10°C to 10°C)[1]. Verify the final pH of the solution is neutral to slightly basic (pH 8-9) using a reliable pH indicator or meter[1]. If the product remains in solution, attempt to extract it with an organic solvent like dichloromethane[1].
Crude Product is a Dark, Viscous Oil Instead of a Solid Presence of impurities, residual solvent, or water; Incomplete neutralization leaving acidic residues.Wash the crude product thoroughly with cold water. Attempt to triturate the oil with a non-polar solvent like n-hexane to induce solidification. Ensure complete drying of the crude product under vacuum. If it remains an oil, proceed with column chromatography for purification[1][2].
Difficulty with Recrystallization (e.g., "Oiling Out", Poor Crystal Formation) Choice of an inappropriate solvent; Cooling the solution too quickly; Presence of significant impurities inhibiting crystallization.Experiment with different recrystallization solvents. Toluene and aqueous methanol have been reported to be effective[2]. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth. If the product still oils out, consider purification by column chromatography first, followed by recrystallization of the partially purified material.
Incomplete Separation During Column Chromatography Incorrect choice of eluent system (polarity is too high or too low); Overloading the column with crude material; Co-elution of impurities with the desired product.Use a solvent system with appropriate polarity. A common starting point is dichloromethane[2]. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal eluent for separation. Ensure the amount of crude material loaded is appropriate for the size of the column. Consider using a gradient elution to improve separation.
Final Product Purity is Low Despite Purification Presence of isomeric impurities (e.g., other nitro-substituted tetrahydroquinolines) that are difficult to separate; Residual starting material (1,2,3,4-tetrahydroquinoline).Repeat the purification step (recrystallization or column chromatography). For isomeric impurities, a high-performance column chromatography system may be necessary. To remove starting material, consider an acid wash of the organic solution during workup, as the basic starting material will be protonated and move to the aqueous layer.
Yellow Discoloration in the Final Product Presence of residual nitric acid or nitroaromatic impurities.Ensure thorough washing of the crude product after precipitation to remove residual acids[1]. Activated carbon (charcoal) treatment during recrystallization can help remove colored impurities[2].

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a solid crystalline substance, appearing as pale yellow to off-white crystals[3]. The crude product, however, can sometimes be a viscous brown oil[1].

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities include the unreacted starting material (1,2,3,4-tetrahydroquinoline), and potentially other positional isomers formed during the nitration reaction. Residual strong acids (sulfuric and nitric acid) from the synthesis will also be present in the crude reaction mixture[3][4].

Q3: What is a standard work-up procedure for the reaction mixture before purification?

A3: A common procedure involves pouring the reaction mixture over ice, followed by neutralization with a base such as sodium carbonate to a pH of 8-9. The precipitated solid is then filtered and washed with water[1][4]. The resulting crude product can then be dissolved in an organic solvent like dichloromethane, washed with water, and dried before further purification[1].

Q4: Which solvents are recommended for recrystallization?

A4: Toluene and aqueous methanol have been successfully used for the recrystallization of related tetrahydroquinoline derivatives[2]. The choice of solvent may depend on the specific impurities present in your crude product.

Q5: What is a suitable stationary and mobile phase for column chromatography?

A5: A standard silica gel column is a good choice for the stationary phase. Dichloromethane has been used as an eluent to purify related compounds[2]. It is always recommended to first determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude mixture.

Data Presentation

Table 1: Summary of Reported Yields and Purity for this compound and Related Derivatives.

Purification Stage Reported Purity Reported Yield Reference
Crude Product (after initial work-up)84%85%[1]
Recrystallized ProductNot Specified69%[2]
High Purity Product>98.0%Not Specified

Experimental Protocols

Protocol 1: General Purification by Recrystallization

  • Dissolution: Transfer the crude this compound to a suitable flask. Add a minimal amount of the chosen recrystallization solvent (e.g., toluene).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add a small amount of additional solvent to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Purification by Column Chromatography

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the chosen eluent (e.g., dichloromethane).

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation of components by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow reaction_mixture Crude Reaction Mixture (Post-Nitration) quench_neutralize Quenching on Ice & Neutralization (e.g., Na2CO3) reaction_mixture->quench_neutralize filtration Filtration & Washing with Water quench_neutralize->filtration crude_product Crude Product (Solid or Oil) filtration->crude_product dissolution Dissolution in Organic Solvent (e.g., DCM) crude_product->dissolution extraction Aqueous Wash dissolution->extraction drying Drying over Anhydrous Agent extraction->drying solvent_removal Solvent Removal drying->solvent_removal partially_pure Partially Purified Product solvent_removal->partially_pure recrystallization Recrystallization (e.g., from Toluene) partially_pure->recrystallization column_chromatography Column Chromatography (Silica Gel) partially_pure->column_chromatography pure_product Pure 7-Nitro-1,2,3,4- tetrahydroquinoline recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Separation of 6-Nitro and 7-Nitro Isomers of Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the separation of 6-nitro and 7-nitro isomers of tetrahydroquinoline. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of 6-nitro and 7-nitro isomers of tetrahydroquinoline.

Issue 1: Poor Separation of Isomers on Thin Layer Chromatography (TLC)

  • Question: My TLC shows co-elution or very poor separation of the 6-nitro and 7-nitro isomers. How can I improve the resolution?

  • Answer:

    • Optimize the Solvent System: The polarity of the mobile phase is critical for achieving good separation. Since the 6- and 7-nitro isomers have very similar polarities, a systematic approach to solvent system selection is necessary.

      • Start with a moderately polar solvent system, such as a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

      • Gradually vary the ratio of the solvents. For instance, if the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent.

      • Consider trying a three-component solvent system to fine-tune the selectivity. For example, a small amount of methanol can be added to a hexane/ethyl acetate mixture to increase polarity.

    • Ensure Chamber Saturation: Develop the TLC plate in a closed chamber saturated with the vapor of the mobile phase. This can be achieved by lining the chamber with filter paper soaked in the eluent. A saturated chamber environment prevents the solvent front from moving too quickly and allows for better separation.

    • Spotting Technique: Apply the sample as a small, concentrated spot. Overloading the plate can lead to band broadening and poor resolution.

Issue 2: Difficulty in Separating Isomers by Column Chromatography

  • Question: I am unable to achieve baseline separation of the 6-nitro and 7-nitro isomers using column chromatography. The fractions are consistently cross-contaminated.

  • Answer:

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally preferred.

    • Solvent System Selection: The solvent system that provides good separation on TLC (with an Rf value for the target compounds ideally between 0.2 and 0.4) should be the starting point for column chromatography. A slightly less polar solvent system than the one used for TLC is often beneficial for better separation on the column.

    • Gradient Elution: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will help to first elute the less retained isomer, followed by the more strongly retained one.

    • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation. Do not apply excessive pressure, as this can lead to a decrease in resolution.

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although it will also increase the elution time.

Issue 3: Peak Tailing or Broadening in High-Performance Liquid Chromatography (HPLC)

  • Question: My HPLC chromatogram for the isomer mixture shows significant peak tailing for both the 6-nitro and 7-nitro peaks. What could be the cause and how can I fix it?

  • Answer:

    • Mobile Phase pH: The basic nitrogen atom in the tetrahydroquinoline ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Operating the mobile phase at a low pH (e.g., using a buffer like phosphate or an additive like trifluoroacetic acid) will protonate the basic nitrogen, minimizing these secondary interactions.

    • Column Choice: Consider using a column with a stationary phase that offers different selectivity, such as a phenyl-hexyl column, which can provide π-π interactions with the aromatic rings of the isomers.

    • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and re-injecting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating 6-nitro and 7-nitro isomers of tetrahydroquinoline?

A1: The most commonly reported method for the separation of these isomers is column chromatography over silica gel.[1] This technique allows for the purification of preparative amounts of the individual isomers.

Q2: Are there any established solvent systems for the column chromatography of these isomers?

A2: Yes, based on available literature, the following solvent systems have been used for the separation of nitro-tetrahydroquinoline derivatives:

  • Ethyl acetate/n-hexane mixtures[1]

  • Dichloromethane/methanol mixtures[1]

The optimal ratio of these solvents will depend on the specific substitution pattern of the tetrahydroquinoline core and should be determined by preliminary TLC analysis.

Q3: How can I distinguish between the 6-nitro and 7-nitro isomers after separation?

A3: The most definitive methods for distinguishing between the 6-nitro and 7-nitro isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

  • NMR Spectroscopy: The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in the 1H and 13C NMR spectra. The aromatic protons of the 6-nitro isomer will have a different splitting pattern compared to the 7-nitro isomer.

  • Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization Mass Spectrometry (EI-MS) may differ due to the different positions of the nitro group, although these differences can sometimes be subtle.

Q4: Can fractional crystallization be used to separate these isomers?

A4: Fractional crystallization is a potential technique for separating isomers that have different solubilities in a particular solvent at a given temperature. While not specifically detailed in the literature for the 6- and 7-nitro isomers of tetrahydroquinoline, it is a viable method for separating other aromatic nitro isomers. The success of this method would depend on finding a suitable solvent in which the two isomers exhibit a significant difference in solubility.

Experimental Protocols

Protocol 1: Separation of 6-Nitro and 7-Nitro Tetrahydroquinoline Isomers by Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

1. Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Eluent (e.g., Ethyl acetate/n-hexane mixture)

  • Mixture of 6-nitro and 7-nitro tetrahydroquinoline isomers

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should give a good separation between the two isomer spots with Rf values preferably between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample solution onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Evaporation:

    • Combine the fractions containing the pure individual isomers.

    • Remove the solvent under reduced pressure to obtain the purified 6-nitro and 7-nitro tetrahydroquinoline.

Data Presentation

Table 1: Chromatographic Data for Nitro-Tetrahydroquinoline Isomers

CompoundSeparation MethodStationary PhaseMobile PhaseRf Value
8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineColumn ChromatographySilica GelCH2Cl2/MeOH (15/1)0.39[1]
8-Hydroxy-7-nitro-1,2,3,4-tetrahydroquinolineColumn ChromatographySilica GelEtOAc/n-hexane (1/2)Not Reported[1]

Mandatory Visualization

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization cluster_products Purified Products Synthesis Nitration of Tetrahydroquinoline TLC TLC Analysis for Solvent System Optimization Synthesis->TLC Crude Mixture HPLC HPLC Analysis (for analytical separation and purity check) Synthesis->HPLC Analytical Check ColumnChrom Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) TLC->ColumnChrom Optimized Solvent System FractionAnalysis TLC Analysis of Collected Fractions ColumnChrom->FractionAnalysis Isomer6 6-Nitro-THQ FractionAnalysis->Isomer6 Pure Fractions Isomer7 7-Nitro-THQ FractionAnalysis->Isomer7 Pure Fractions NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry Isomer6->NMR Isomer6->MS Isomer7->NMR Isomer7->MS Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorSep Poor Separation of Isomers Solvent Suboptimal Solvent System PoorSep->Solvent Column Improper Column Packing/Choice PoorSep->Column Overload Sample Overload PoorSep->Overload pH Incorrect Mobile Phase pH (HPLC) PoorSep->pH OptimizeSolvent Optimize Solvent Ratio/Composition Solvent->OptimizeSolvent RepackColumn Repack Column/ Change Stationary Phase Column->RepackColumn DiluteSample Dilute Sample Overload->DiluteSample AdjustpH Adjust pH with Buffer/Additive pH->AdjustpH

References

"avoiding dinitration in the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. Our focus is to help you avoid the common pitfall of dinitration and achieve high yields of the desired mono-nitro product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is controlling the electrophilic nitration reaction to favor the formation of the 7-nitro isomer while preventing the formation of dinitrated byproducts. The tetrahydroquinoline ring system is susceptible to over-nitration due to the activating nature of the bicyclic structure.

Q2: Why is dinitration a significant issue?

Dinitration reduces the yield of the desired this compound, complicates the purification process, and consumes valuable starting materials and reagents. The resulting dinitro isomers can be difficult to separate from the mono-nitro product due to similar physical properties.

Q3: How does the choice of protecting group on the nitrogen atom of tetrahydroquinoline affect the nitration reaction?

The presence and nature of a protecting group on the nitrogen atom are crucial for controlling the regioselectivity and minimizing dinitration. Unprotected 1,2,3,4-tetrahydroquinoline, under acidic nitrating conditions, exists in its protonated form, which alters the directing effect of the amine and can lead to a mixture of isomers. N-acylation, for instance with an acetyl or trifluoroacetyl group, deactivates the ring and can direct the nitration to specific positions, while also reducing the likelihood of dinitration.

Q4: What are the key reaction parameters to control to avoid dinitration?

The most critical parameters to control are:

  • Temperature: Lower temperatures generally favor mono-nitration by reducing the overall reaction rate and providing better selectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent are vital. Milder nitrating agents or a stoichiometric amount of a stronger agent can help prevent over-reaction.

  • Reaction Time: Careful monitoring of the reaction progress is essential to quench the reaction upon consumption of the starting material, before significant dinitration occurs.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant formation of dinitrated products (>10%) 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. 4. Highly activating unprotected amine.1. Maintain a low reaction temperature, ideally between -10°C and 0°C. 2. Use a stoichiometric amount of the nitrating agent. 3. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 4. Protect the nitrogen of the tetrahydroquinoline ring with an acetyl or trifluoroacetyl group before nitration.
Low yield of the desired 7-Nitro isomer 1. Incorrect choice of protecting group. 2. Inappropriate nitrating conditions for the desired regioselectivity.1. The use of an N-acetyl protecting group has been shown to favor the formation of the 7-nitro isomer. 2. Employ a nitrating system like nitric acid in acetic anhydride, which can provide good regioselectivity for the 7-position.
Reaction is sluggish or does not go to completion 1. Reaction temperature is too low. 2. Insufficient amount of nitrating agent. 3. Poor quality of reagents.1. If the reaction is too slow at very low temperatures, a slight increase in temperature (e.g., to 0-5°C) may be necessary. Proceed with caution and monitor for dinitration. 2. Ensure a slight excess (e.g., 1.1 equivalents) of the nitrating agent is used. 3. Use freshly opened or purified reagents.

Data Presentation: Influence of Reaction Conditions on Dinitration

The following table summarizes the impact of different reaction conditions on the yield of mono- and dinitrated products during the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline.

Nitrating Agent Temperature (°C) Reaction Time (min) Yield of 7-Nitro Isomer (%) Yield of Dinitro Byproducts (%)
HNO₃ / H₂SO₄2560~40>20
HNO₃ / Ac₂O030~65<5
HNO₃ / Ac₂O-1060~70<2
KNO₃ / H₂SO₄2560~35>25

Note: The yields presented are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol for Selective Mono-nitration of N-acetyl-1,2,3,4-tetrahydroquinoline

This protocol is designed to maximize the yield of 7-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline while minimizing the formation of dinitrated byproducts.

1. Preparation of N-acetyl-1,2,3,4-tetrahydroquinoline:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.

2. Nitration:

  • Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in acetic anhydride at 0°C.

  • Slowly add a pre-cooled (0°C) solution of fuming nitric acid (1.1 equivalents) in acetic anhydride dropwise, maintaining the internal temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline.

Visualizations

cluster_0 Troubleshooting Dinitration start High Dinitration Observed q1 Check Reaction Temperature start->q1 q2 Check Nitrating Agent Stoichiometry q1->q2 Optimal sol1 Lower Temperature to -10°C to 0°C q1->sol1 Too High q3 Review Reaction Time q2->q3 Optimal sol2 Use 1.0-1.1 Equivalents of Nitrating Agent q2->sol2 Excessive sol3 Monitor by TLC and Quench Promptly q3->sol3 Too Long end Dinitration Minimized q3->end Optimal sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for minimizing dinitration.

cluster_reaction Nitration of Tetrahydroquinoline THQ 1,2,3,4-Tetrahydroquinoline Protected_THQ N-Protected THQ (e.g., N-Acetyl-THQ) THQ->Protected_THQ Protection Mono_Nitro This compound (Desired Product) Protected_THQ->Mono_Nitro Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/Ac2O) Nitrating_Agent->Mono_Nitro Di_Nitro Dinitro-1,2,3,4-tetrahydroquinoline (Undesired Byproduct) Nitrating_Agent->Di_Nitro Mono_Nitro->Di_Nitro Further Nitration (To be avoided) Reaction_Conditions Reaction Conditions (Temp, Time) Reaction_Conditions->Mono_Nitro Reaction_Conditions->Di_Nitro

Caption: Reaction pathway for the synthesis of this compound.

Technical Support Center: Optimizing Temperature Control for Nitration of Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of tetrahydroquinoline. Proper temperature control is critical for achieving desired regioselectivity and yield in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of tetrahydroquinoline?

The main challenge lies in controlling the regioselectivity of the nitration. Tetrahydroquinoline has multiple positions susceptible to electrophilic attack, and the reaction conditions, particularly temperature, can significantly influence the distribution of nitro isomers (6-nitro, 7-nitro, 8-nitro, and dinitro compounds).[1][2] Inconsistencies in previously reported outcomes have highlighted the sensitivity of this reaction to procedural variations.[2]

Q2: How does temperature affect the outcome of the nitration reaction?

Temperature plays a crucial role in both the yield and the isomeric distribution of the nitrated products. Higher temperatures can lead to the formation of multiple products, including dinitrated compounds, and may also increase the rate of side reactions, leading to lower yields and purification challenges.[2][3] Conversely, very low temperatures might slow down the reaction rate significantly.[3] For instance, in the nitration of N-trifluoroacetyl-tetrahydroquinoline, a decrease in temperature was shown to prevent the formation of dinitro compounds.[2]

Q3: What are the typical nitrating agents used for tetrahydroquinoline?

Common nitrating agents include a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), or potassium nitrate (KNO₃) in sulfuric acid.[4][5] The choice of nitrating agent, along with the reaction temperature, will impact the reaction's selectivity and yield.

Q4: Why is N-protection of tetrahydroquinoline often necessary during nitration?

Under acidic nitration conditions, the amino group of tetrahydroquinoline can be protonated, which alters its directing effect.[2] By protecting the nitrogen atom with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl, Fmoc), the electronic properties of the ring are modified, which can lead to a more controlled and selective nitration.[1][2] This protection strategy can also prevent unwanted side reactions involving the amino group.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low Yield of Desired Nitro Isomer Suboptimal Reaction Temperature: The temperature may be too high, leading to byproducts, or too low, resulting in an incomplete reaction.[3]1. Optimize Temperature: Systematically vary the reaction temperature. Start with colder conditions (e.g., -25°C to 0°C) to favor selectivity.[2] 2. Controlled Addition: Add the nitrating agent slowly and maintain a consistent internal reaction temperature.[3]
Incorrect Nitrating Agent or Concentration: The strength of the nitrating agent may not be suitable for the substrate.1. Vary Nitrating Agent: Experiment with different nitrating systems (e.g., HNO₃/H₂SO₄ vs. KNO₃/H₂SO₄). 2. Adjust Acid Concentration: Ensure the use of fresh, concentrated acids.[3]
Formation of Multiple Isomers (Poor Regioselectivity) Inadequate Temperature Control: Fluctuations in temperature can lead to a mixture of ortho, meta, and para isomers.[3]1. Maintain Low and Stable Temperature: Use an ice-salt bath or a cryostat for precise temperature control below 0°C.[2][3] 2. Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the cooling bath.[3]
Unprotected Amine Group: The protonated amine in unprotected tetrahydroquinoline can lead to a mixture of products.1. Employ N-Protection: Introduce an N-protecting group (e.g., acetyl, trifluoroacetyl) to direct the nitration to the desired position.[1][2]
Formation of Dinitro Compounds Excessively High Reaction Temperature: Higher temperatures provide the activation energy needed for a second nitration event.[2]1. Lower the Reaction Temperature: Performing the reaction at or below 0°C can significantly reduce or eliminate dinitration.[2]
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to over-nitration.1. Monitor Reaction Progress: Use techniques like TLC to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction at the optimal time.
Reaction Not Proceeding or Very Slow Reaction Temperature is Too Low: Extremely low temperatures can significantly decrease the reaction rate.[3]1. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments while monitoring for product formation.[3]
Poor Mixing: In a heterogeneous mixture, poor stirring can limit the interaction between reactants.1. Increase Stirring Speed: Ensure vigorous stirring to improve mass transfer.[3]

Experimental Protocols

General Procedure for Nitration of N-protected Tetrahydroquinoline

This protocol is a generalized procedure based on literature methods.[2][5] Researchers should optimize the specific conditions for their substrate and desired outcome.

  • Protection of Tetrahydroquinoline:

    • Dissolve tetrahydroquinoline in a suitable solvent (e.g., pyridine or DCM) and cool to 0°C.

    • Add the protecting agent (e.g., acetyl chloride, acetic anhydride, or trifluoroacetic anhydride) dropwise.

    • Stir the reaction mixture for the appropriate time (e.g., 1 hour to 14 hours) at room temperature.

    • Isolate and purify the N-protected tetrahydroquinoline.

  • Nitration:

    • Dissolve the N-protected tetrahydroquinoline in concentrated sulfuric acid and cool the mixture to the desired temperature (e.g., -25°C, 0°C, or room temperature) in an ice-salt or ice bath.

    • In a separate flask, prepare the nitrating mixture (e.g., by dissolving KNO₃ in concentrated H₂SO₄) and cool it to the same temperature.

    • Add the nitrating mixture dropwise to the solution of the N-protected tetrahydroquinoline while maintaining the temperature and stirring vigorously.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Work-up and Purification:

    • Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Temperature and N-Protecting Group on the Regioselectivity of Tetrahydroquinoline Nitration

N-Protecting GroupNitrating AgentTemperature (°C)Major Product(s)Reference
None (as N-protonated)HNO₃/H₂SO₄07-nitro-THQ[5]
AcetylKNO₃/H₂SO₄Not specified6-nitro-THQ and 7-nitro-THQ[4]
TrifluoroacetylKNO₃/H₂SO₄-256-nitro-N-trifluoroacetyl-THQ[2]
TrifluoroacetylKNO₃/H₂SO₄06-nitro- and dinitro- N-trifluoroacetyl-THQ[2]
PivaloylKNO₃/H₂SO₄Not specified6-nitro- and 8-nitro- N-pivaloyl-THQ[5]
FmocKNO₃/H₂SO₄-256-nitro-N-Fmoc-THQ[2]

Note: THQ refers to Tetrahydroquinoline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Start: Tetrahydroquinoline protection N-Protection (e.g., Acetyl, Trifluoroacetyl) start->protection nitration Nitration with KNO3/H2SO4 protection->nitration temp_control Temperature Control (-25°C to 0°C) nitration->temp_control quench Quench with Ice temp_control->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product: Regio-pure Nitro-THQ purification->product

Caption: Experimental workflow for the regioselective nitration of tetrahydroquinoline.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Selectivity start Problem: Poor Reaction Outcome temp_yield Is temperature optimized? start->temp_yield temp_select Is temperature low and stable? start->temp_select reagent_yield Are reagents fresh? temp_yield->reagent_yield Yes optimize_temp Action: Vary temperature systematically temp_yield->optimize_temp No protection_select Is N-protection used? temp_select->protection_select Yes lower_temp Action: Use cryostat for precise low temperature temp_select->lower_temp No consider_protection Action: Employ an N-protecting group protection_select->consider_protection No

Caption: Troubleshooting logic for nitration of tetrahydroquinoline.

References

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound and what are the primary side reactions?

The most common method for synthesizing this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid.

The primary side reactions involve the formation of other positional isomers of the nitro group on the aromatic ring. Due to the directing effects of the amino group and the bicyclic structure, nitration can also occur at the 5, 6, and 8 positions, leading to a mixture of products. Therefore, the main byproducts are 5-Nitro-1,2,3,4-tetrahydroquinoline, 6-Nitro-1,2,3,4-tetrahydroquinoline, and 8-Nitro-1,2,3,4-tetrahydroquinoline.

Q2: My reaction is yielding a mixture of nitro isomers. How can I improve the regioselectivity for the 7-nitro product?

Achieving high regioselectivity for the 7-nitro isomer can be challenging. Here are some strategies to consider:

  • Temperature Control: The nitration of 1,2,3,4-tetrahydroquinoline is an exothermic reaction. Maintaining a low and consistent temperature (typically between 0-5 °C) is crucial. Higher temperatures can lead to the formation of a higher proportion of unwanted isomers and potential oxidation byproducts.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid is essential. This helps to control the reaction temperature and minimize localized areas of high nitric acid concentration, which can favor the formation of other isomers.

  • N-Protection: Protecting the nitrogen atom of the tetrahydroquinoline ring with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, can significantly alter the regioselectivity of the nitration. For instance, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline followed by deprotection can yield a different isomer ratio. A thorough study has shown that N-protection can be used to achieve total regioselectivity for the 6-nitro position.[2] While this may not directly yield the 7-nitro isomer, understanding this principle can aid in developing strategies to favor the desired product.

Q3: I am observing a dark-colored reaction mixture and a lower than expected yield. What could be the cause?

A dark reaction mixture and low yield can be indicative of several issues:

  • Oxidation: 1,2,3,4-tetrahydroquinoline is susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. This can lead to the formation of quinoline and other colored byproducts, reducing the yield of the desired nitro compound.

  • Over-Nitration: While less common, the introduction of more than one nitro group onto the aromatic ring can occur, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitric acid). This can lead to the formation of dinitro-1,2,3,4-tetrahydroquinoline isomers.

  • Decomposition: At elevated temperatures, the starting material and product can decompose in the strong acid mixture.

To mitigate these issues, strictly adhere to the recommended temperature control and slow addition of reagents.

Q4: How can I effectively separate the desired this compound from the other isomers?

The separation of positional isomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography .

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A solvent system of ethyl acetate and hexane is frequently employed. The polarity of the eluent can be gradually increased to achieve optimal separation. For instance, a gradient of ethyl acetate in hexane can be effective.

Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product. The different isomers will likely have slightly different Rf values.

Q5: What are the key safety precautions to take during this synthesis?

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent the reaction from becoming uncontrollable.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive, although this compound is not known to be explosive under normal conditions. Handle with care and avoid exposure.

Quantitative Data

Parameter Condition Observed Outcome Reference
Product Distribution Direct nitration of 1,2,3,4-tetrahydroquinolineMixture of 5-, 6-, 7-, and 8-nitro isomers[2]
Method for Improved Selectivity N-acetylation followed by nitration and deprotectionCan alter the isomer ratio, favoring the 6-nitro isomer[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Acid Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.

  • Dissolving the Starting Material: To the cooled sulfuric acid, slowly add 1,2,3,4-tetrahydroquinoline while maintaining the temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 1,2,3,4-tetrahydroquinoline, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate gas (CO2).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the 7-nitro isomer, identified by TLC analysis.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and melting point determination.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline This compound This compound 1,2,3,4-Tetrahydroquinoline->this compound HNO3, H2SO4 0-5 °C 5-Nitro-1,2,3,4-tetrahydroquinoline 5-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->5-Nitro-1,2,3,4-tetrahydroquinoline Isomerization 6-Nitro-1,2,3,4-tetrahydroquinoline 6-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->6-Nitro-1,2,3,4-tetrahydroquinoline Isomerization 8-Nitro-1,2,3,4-tetrahydroquinoline 8-Nitro-1,2,3,4-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->8-Nitro-1,2,3,4-tetrahydroquinoline Isomerization Quinoline (Oxidation) Quinoline (Oxidation) 1,2,3,4-Tetrahydroquinoline->Quinoline (Oxidation) Oxidation

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_isomer Troubleshooting Isomer Formation start Start Synthesis check_purity Analyze Crude Product (TLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Yes isomer_issue Mixture of Isomers? check_purity->isomer_issue No check_temp Check Temperature Control low_yield->check_temp optimize_temp Optimize Temperature (Lower) isomer_issue->optimize_temp end_node Pure this compound isomer_issue->end_node No, Pure Product check_addition Check Reagent Addition Rate check_temp->check_addition check_oxidation Assess for Oxidation (Dark Color) check_addition->check_oxidation slow_addition Slower Reagent Addition optimize_temp->slow_addition n_protection Consider N-Protection Strategy slow_addition->n_protection purification Column Chromatography n_protection->purification purification->end_node

Caption: A troubleshooting workflow for the synthesis of this compound.

References

"stability and storage conditions for 7-Nitro-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 7-Nitro-1,2,3,4-tetrahydroquinoline, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] For optimal shelf life, it is recommended to keep it in a dark place at room temperature and sealed in a dry environment.[2]

Q2: What is the appearance of this compound?

A2: this compound is typically a solid. Its appearance can range from a pale yellow to light brown solid[3][4] or a red powder.[2]

Q3: Is this compound stable at room temperature?

A3: Yes, the product is chemically stable under standard ambient conditions, including room temperature.[5]

Q4: What are the known degradation pathways for this compound?

A4: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] In biological systems, there is a potential for the metabolic reduction of the nitro group to form toxic amine derivatives.[4]

Q5: In which solvents is this compound soluble?

A5: It is soluble in organic solvents like methanol.[2][3] However, it is sparingly soluble in water.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid compound. Exposure to light, air, or moisture over time.Store the compound in a tightly sealed, opaque container in a desiccator or a dry, dark place.[2]
Inconsistent experimental results. Potential degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at a low temperature. Perform a purity check (e.g., via HPLC or NMR) on the stored solution before use.
Precipitation of the compound from a solution. Poor solubility in the chosen solvent or temperature fluctuations.Ensure the solvent is appropriate for the desired concentration.[2][3][4] Gentle warming or sonication may help in solubilization. Store solutions at a constant temperature.
Formation of unexpected byproducts in a reaction. Instability of the compound under specific reaction conditions (e.g., high temperature, presence of strong acids or bases).Review the reaction conditions. Avoid exposing the compound to high temperatures for extended periods.[1] Be mindful of potential incompatibilities with strong oxidizing agents and strong acids.

Stability and Storage Conditions Summary

Parameter Recommendation Reference
Storage Temperature Room Temperature[2]
Light Exposure Keep in a dark place[2]
Atmosphere Sealed in a dry environment, in a tightly closed container in a well-ventilated place.[1][2]
Appearance Pale yellow to light brown solid, or red powder.[2][3][4]
Chemical Stability Stable under standard ambient conditions.[5]
Hazardous Decomposition Thermal decomposition can release carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Experimental Protocols

Protocol: Assessing the Solution Stability of this compound

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a relevant organic solvent (e.g., methanol).

    • Ensure the compound is fully dissolved.

  • Storage Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, take a sample from each storage condition.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the concentration of the parent compound.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).

    • Calculate the percentage of the compound remaining at each time point for each condition.

    • This data will provide an indication of the compound's stability under the tested solution and storage conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues cluster_start cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_end start Start: Inconsistent Experimental Results check_solid Check Solid Compound: - Color Change? - Clumping? start->check_solid Visual Inspection prepare_fresh Prepare Fresh Solution start->prepare_fresh Control Step store_properly Store Solid Properly: - Dark - Dry - Tightly Sealed check_solid->store_properly Issue Identified check_purity Analyze Purity (e.g., HPLC, NMR) prepare_fresh->check_purity Verify Integrity review_protocol Review Experimental Protocol: - Temperature? - pH? - Reagents? check_purity->review_protocol Purity Confirmed check_purity->store_properly Impurity Detected use_fresh Use Freshly Prepared Solutions review_protocol->use_fresh Protocol OK modify_protocol Modify Protocol: - Lower Temperature - Adjust pH - Check Reagent Compatibility review_protocol->modify_protocol Potential Instability store_properly->prepare_fresh end End: Consistent Results use_fresh->end test_stability Perform Solution Stability Test modify_protocol->test_stability test_stability->end

References

Technical Support Center: Troubleshooting Regioselectivity in Tetrahydroquinoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to controlling the position of nitration on the tetrahydroquinoline scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the nitration of tetrahydroquinolines.

Q1: My nitration reaction is giving a mixture of 6-nitro and 7-nitro isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity between the C-6 and C-7 positions is a common challenge. The outcome is highly dependent on the electronic and steric properties of the N-protecting group.

  • N-Protecting Group Choice: The nature of the protecting group on the nitrogen atom is the most critical factor influencing regioselectivity. Electron-withdrawing groups generally direct nitration to the 6-position, which is para to the nitrogen, while sterically bulky groups can also favor the 6-position by hindering attack at the ortho C-8 position.[1]

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by reducing the activation energy for the formation of undesired isomers.

Q2: I am observing the formation of dinitro products. How can I prevent this?

A2: Dinitration can occur if the reaction conditions are too harsh or the reaction time is too long.

  • Control Stoichiometry: Use a controlled amount of the nitrating agent, typically close to one equivalent.

  • Lower Temperature: Performing the reaction at a lower temperature (e.g., -25 °C to 0 °C) can significantly reduce the rate of the second nitration.[1]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

Q3: The overall yield of my nitration reaction is low. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or the formation of side products like tars.

  • Incomplete Reaction:

    • Nitrating Agent: Ensure your nitrating agent is active. For mixed acid (HNO₃/H₂SO₄), use fresh, concentrated acids. For other agents like KNO₃/H₂SO₄, ensure the reagents are dry.

    • Temperature: While low temperatures are good for selectivity, too low a temperature might stall the reaction. A careful optimization of the temperature is necessary.

  • Product Decomposition/Tar Formation:

    • Excessive Acidity/Temperature: Highly acidic conditions and elevated temperatures can lead to the degradation of the electron-rich tetrahydroquinoline ring. Consider using a milder nitrating agent or lowering the reaction temperature.

    • Slow Addition: Add the nitrating agent slowly to the solution of the tetrahydroquinoline derivative to maintain a low concentration of the reactive species and control the exotherm.

Q4: How do I choose the right N-protecting group for my desired regioselectivity?

A4: The choice of the N-protecting group is a strategic decision based on the desired nitro isomer.

  • For 6-Nitro Tetrahydroquinoline (para-directing):

    • Electron-Withdrawing Groups: Acetyl (Ac), Trifluoroacetyl (TFA), and Tosyl (Ts) groups are effective at directing nitration to the 6-position. The N-trifluoroacetyl group, in particular, has been shown to provide excellent selectivity for the 6-position.[1]

    • Bulky Groups: Pivaloyl and Fmoc groups can also favor the 6-position due to steric hindrance at the 8-position.

  • For 7-Nitro Tetrahydroquinoline (ortho-directing):

    • Achieving high selectivity for the 7-position is more challenging. Some literature reports suggest that direct nitration of unprotected tetrahydroquinoline under specific conditions can favor the 7-nitro isomer, although mixtures are common. Protection with certain groups under specific conditions might alter the electronic distribution to favor the 7-position, but this is less predictable.

Q5: I have a mixture of 6- and 7-nitro isomers. How can I separate them?

A5: The separation of these isomers can often be achieved by column chromatography. The polarity difference between the two isomers is usually sufficient for separation on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation.

Data Presentation

The following tables summarize the effect of different N-protecting groups and reaction conditions on the regioselectivity of tetrahydroquinoline nitration.

Table 1: Influence of N-Protecting Group on Regioselectivity

N-Protecting GroupNitrating AgentTemperature (°C)6-Nitro Isomer (%)7-Nitro Isomer (%)Other Isomers (%)Total Yield (%)
None HNO₃/H₂SO₄0MajorMinor-Moderate
Acetyl (Ac) HNO₃/H₂SO₄0HighLow-Good
Trifluoroacetyl (TFA) KNO₃/H₂SO₄-25>95<5-85
Pivaloyl KNO₃/H₂SO₄080-20 (8-nitro)60
Fmoc KNO₃/H₂SO₄-15HighLow-70

Data synthesized from literature reports, primarily from "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration".[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline using N-Trifluoroacetyl Protection

This protocol is adapted from a study that achieved high regioselectivity for the 6-nitro isomer.[1]

Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C.

  • In a separate flask, dissolve potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the KNO₃ solution to the tetrahydroquinoline solution, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of primarily the 6-nitro isomer and a small amount of the 7-nitro isomer.

Step 3: Deprotection to yield 6-Nitro-1,2,3,4-tetrahydroquinoline

  • Dissolve the nitrated product in methanol.

  • Add a solution of potassium carbonate in water.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexane) to isolate the 6-nitro-1,2,3,4-tetrahydroquinoline.

Visualizations

Electrophilic_Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation HNO3 HNO₃ Protonation Protonation HNO3->Protonation H2SO4 H₂SO₄ H2SO4->Protonation protonates Loss of H2O Loss of H2O Protonation->Loss of H2O - H₂O NO2+ NO2+ Loss of H2O->NO2+ Nitronium ion (Electrophile) Attack Attack NO2+->Attack THQ N-Protected Tetrahydroquinoline THQ->Attack Sigma_Complex Sigma_Complex Attack->Sigma_Complex Sigma Complex (Resonance Stabilized) Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Product Deprotonation->Product Nitro-Tetrahydroquinoline H2SO4_regen H2SO4_regen Deprotonation->H2SO4_regen H₂SO₄ (regenerated) HSO4- HSO₄⁻ (Base) HSO4-->Deprotonation

Caption: Mechanism of electrophilic aromatic nitration on a tetrahydroquinoline ring.

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity check_pg Evaluate N-Protecting Group (PG) start->check_pg is_edg Is PG electron-withdrawing (e.g., Ac, TFA)? check_pg->is_edg Electronic Effects is_bulky Is PG sterically bulky (e.g., Pivaloyl, Fmoc)? check_pg->is_bulky Steric Effects use_edg Action: Switch to an electron-withdrawing PG is_edg->use_edg No check_conditions Optimize Reaction Conditions is_edg->check_conditions Yes use_edg->check_conditions use_bulky Action: Switch to a bulky PG is_bulky->use_bulky No is_bulky->check_conditions Yes use_bulky->check_conditions lower_temp Action: Lower reaction temperature (e.g., -25°C) check_conditions->lower_temp monitor_reaction Action: Monitor reaction closely and quench upon completion lower_temp->monitor_reaction end End: Improved Regioselectivity monitor_reaction->end

Caption: Troubleshooting workflow for improving regioselectivity in tetrahydroquinoline nitration.

References

Technical Support Center: 7-Nitro-1,2,3,4-tetrahydroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on safe and efficient production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures.[1][2]

Q2: What are the primary challenges when scaling up this nitration reaction?

A2: The primary challenges during the scale-up of this synthesis include:

  • Thermal Runaway: Nitration reactions are highly exothermic. Poor heat dissipation in larger reactors can lead to a rapid temperature increase, side reactions, product decomposition, and potentially hazardous conditions.

  • Regioselectivity Control: The nitration of 1,2,3,4-tetrahydroquinoline can yield a mixture of isomers, primarily the 5-nitro, 6-nitro, and the desired 7-nitro product. Controlling the reaction conditions to favor the 7-nitro isomer is a key challenge.

  • Work-up and Quenching: Safely quenching large volumes of a strong acid mixture and handling the subsequent acidic waste stream requires careful planning and specialized equipment.

  • Product Isolation and Purification: Separating the desired 7-nitro isomer from other structural isomers on a large scale can be difficult, often requiring optimized crystallization procedures as chromatographic methods become less practical.

Q3: How can I improve the regioselectivity to favor the 7-nitro isomer?

A3: Improving regioselectivity towards the 7-nitro isomer can be achieved by:

  • N-Protection: Protecting the nitrogen of the tetrahydroquinoline ring, for instance with an acetyl or Fmoc group, can alter the directing effect of the amine group and influence the position of nitration.[3][4][5]

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can also influence the isomer distribution.

Q4: What are the known safety hazards associated with this compound?

A4: this compound is classified as acutely toxic if swallowed.[6] As a nitroaromatic compound, it should be handled with care, avoiding inhalation and skin contact.[1] There is also a potential for thermal decomposition at elevated temperatures, a common hazard for nitro compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 7-Nitro Isomer - Poor regioselectivity leading to a mixture of isomers. - Incomplete reaction. - Product loss during work-up and purification.- Improve Regioselectivity: Consider N-protection of the starting material. Systematically optimize the reaction temperature and addition rate of the nitrating agent. - Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC. - Optimize Work-up: Ensure the pH is appropriately adjusted during neutralization to maximize product precipitation. Use an appropriate solvent for extraction if the product does not precipitate.
Uncontrolled Exothermic Reaction - Addition of nitrating agent is too rapid. - Inadequate cooling capacity for the reactor scale. - Poor mixing leading to localized "hot spots".- Control Addition Rate: Use a dosing pump for the controlled, slow addition of the nitrating agent. - Enhance Cooling: Ensure the reactor's cooling system is sufficient for the scale. For very large scales, consider a continuous flow reactor for superior heat exchange. - Improve Agitation: Use an appropriate stirrer and agitation speed to ensure homogenous mixing and temperature distribution.
Formation of Dark/Tarry Byproducts - Reaction temperature is too high, causing decomposition. - "Runaway" reaction.- Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically below 10°C).[2] - Slow Reagent Addition: Add the nitrating agent dropwise or via a syringe pump to the cooled sulfuric acid and substrate mixture.
Product Fails to Precipitate During Quenching - The product is soluble in the aqueous acidic mixture. - The product is an oil at the quenching temperature.- Perform Extraction: If the product does not solidify, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2] - Adjust pH: Carefully neutralize the quenched mixture with a base (e.g., sodium carbonate) to a pH of 8-9 to decrease the solubility of the product.[2]
Difficulty in Separating Isomers - Similar solubility profiles of the nitro-isomers.- Fractional Crystallization: Experiment with different solvent systems to find one that allows for the selective crystallization of the 7-nitro isomer. - Chromatography (Lab Scale): For smaller scales, silica gel chromatography can be effective for separating the isomers.[5]

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (99.5%)

  • Ice

  • Sodium Carbonate

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (30.00 mL) to -10°C using an ice/salt bath.

  • Simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a pre-prepared solution of nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL) dropwise over 1 hour. Ensure the internal temperature does not exceed 10°C.[2]

  • After the addition is complete, stir the mixture at -5°C for an additional 2.5 hours.[2]

  • Carefully pour the reaction mixture over a large volume of crushed ice.

  • Neutralize the mixture to a pH of 8-9 with sodium carbonate.[2]

  • Filter the resulting solid and wash thoroughly with cold water.

  • Dissolve the crude product in dichloromethane, wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield the product.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂[7]
Molecular Weight 178.19 g/mol [7]
Appearance Pale yellow to off-white crystalline solid[1]
Melting Point 57-58 °C[5]
Solubility in Water Sparingly soluble[1]

Table 2: Isomer Distribution in the Nitration of 1,2,3,4-Tetrahydroquinoline (Unprotected)

IsomerYield (%)
This compound48%
5-Nitro-1,2,3,4-tetrahydroquinoline11%

Note: The above yields are based on a specific lab-scale experiment and may vary with reaction conditions. The formation of other isomers is also possible.[5]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Start Cool H2SO4 Cool H2SO4 (-10°C) Start->Cool H2SO4 Simultaneous Addition Simultaneous Addition of THQ and Nitrating Mix (T < 10°C) Cool H2SO4->Simultaneous Addition Prepare Nitrating Mix Prepare HNO3 in H2SO4 Prepare Nitrating Mix->Simultaneous Addition Stir Stir at -5°C for 2.5h Simultaneous Addition->Stir Quench Quench on Ice Stir->Quench Reaction Completion Neutralize Neutralize with Na2CO3 (pH 8-9) Quench->Neutralize Filter Filter Solid Neutralize->Filter Dissolve Dissolve in DCM Filter->Dissolve Wash and Dry Wash with Water, Dry over MgSO4 Dissolve->Wash and Dry Evaporate Evaporate Solvent Wash and Dry->Evaporate Product Product Evaporate->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of 7-Nitro Isomer Check Isomers Analyze Isomer Ratio (e.g., by HPLC or NMR) Start->Check Isomers High Other Isomers High Percentage of Other Isomers? Check Isomers->High Other Isomers Improve Selectivity Consider N-Protection Optimize Temperature High Other Isomers->Improve Selectivity Yes Low Total Yield Review Work-up Procedure High Other Isomers->Low Total Yield No Final Product Optimized Yield Improve Selectivity->Final Product Precipitation Issue Precipitation Issue? Low Total Yield->Precipitation Issue Implement Extraction Implement Liquid-Liquid Extraction Precipitation Issue->Implement Extraction Yes Check Reaction Completion Check for Unreacted Starting Material Precipitation Issue->Check Reaction Completion No Implement Extraction->Final Product Incomplete Reaction Incomplete Reaction? Check Reaction Completion->Incomplete Reaction Increase Reaction Time Increase Reaction Time or Temperature (with caution) Incomplete Reaction->Increase Reaction Time Yes Incomplete Reaction->Final Product No Increase Reaction Time->Final Product

References

Technical Support Center: 7-Nitro-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage impurities during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the direct electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the primary impurities I should expect in this synthesis?

A2: The main impurities are positional isomers formed during the nitration reaction. Because the starting material, 1,2,3,4-tetrahydroquinoline, is protonated under the strong acidic conditions, the ammonium group acts as a meta-director. However, the reaction can still yield a mixture of isomers. The most common isomeric impurities are 6-Nitro-, 5-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroquinoline.[1] Other potential impurities include unreacted starting material, di-nitrated products (though less common under controlled conditions), and oxidation byproducts where the tetrahydroquinoline ring is aromatized to quinoline.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Thin-Layer Chromatography (TLC) is the most common method for real-time reaction monitoring.[2] By spotting the reaction mixture alongside the starting material on a silica gel plate, you can observe the consumption of the starting material and the formation of products. The different isomers will likely have slightly different Rf values, though they may be close. For definitive identification, techniques like ¹H NMR, GC-MS, and HPLC are necessary.[1][3]

Q4: Is di-nitration a significant concern?

A4: Under standard nitration conditions with controlled stoichiometry (approximately one equivalent of nitric acid), di-nitration is generally not a major side reaction. The first nitro group deactivates the aromatic ring, making a second nitration event less favorable. However, using excess nitrating agent, higher temperatures, or prolonged reaction times can increase the likelihood of forming di-nitro products.

Q5: Can the tetrahydroquinoline ring be oxidized during nitration?

A5: Yes, oxidation is a possible side reaction. The nitrating mixture is a strong oxidizing environment, which can lead to the aromatization of the tetrahydroquinoline ring to form the corresponding nitroquinoline. This is more likely to occur at elevated temperatures. Maintaining strict temperature control is crucial to minimize this impurity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 7-Nitro Isomer
Possible Cause Recommended Solution
Incorrect Isomer Distribution The regioselectivity of nitration is highly dependent on reaction conditions. Nitration of unprotected tetrahydroquinoline in strong acid tends to produce a mixture of isomers. Consider using an N-protecting group (e.g., acetyl or trifluoroacetyl) on the starting material. N-protection can alter the directing effect of the amine, favoring the formation of the 6-nitro isomer, which may be easier to separate or suitable as an alternative intermediate.[1]
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, ensure the nitrating agent was not of low concentration or degraded. A slight excess of the nitrating agent can be considered, but this may increase the risk of di-nitration.
Product Loss During Work-up The nitro-tetrahydroquinoline products are basic and can be soluble in acidic aqueous solutions. During the work-up, ensure the mixture is thoroughly neutralized (pH 8-9) to precipitate the product before filtration or extraction. When extracting with an organic solvent, perform multiple extractions to ensure complete recovery.
Product Degradation The nitration reaction is highly exothermic. Poor temperature control can lead to side reactions and degradation. Maintain the temperature strictly below 10°C, and ideally between -5°C and 0°C, during the addition of the nitrating agent.[1]
Problem 2: Difficulty in Separating Isomeric Impurities
Possible Cause Recommended Solution
Similar Polarity of Isomers The 5-, 6-, 7-, and 8-nitro isomers have very similar polarities, making separation by standard column chromatography challenging.
Optimize Chromatography: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient (e.g., starting with a non-polar solvent like hexane and slowly increasing the proportion of a more polar solvent like ethyl acetate) to improve separation.
Alternative Stationary Phases: Consider using different stationary phases, such as alumina or specialized columns for separating aromatic isomers (e.g., phenyl-hexyl columns for HPLC).[4]
Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can enrich the desired isomer.
Co-elution of Product and Impurities The spots on a TLC plate may appear distinct, but during column chromatography, broad peaks can lead to overlapping fractions.
TLC Optimization: Before running a column, carefully optimize the TLC solvent system to achieve the maximum possible separation between the spots. An ideal Rf for the target compound is around 0.25-0.35.
Collect Small Fractions: During column chromatography, collect smaller fractions to minimize cross-contamination between eluting isomers. Analyze fractions by TLC before combining them.
Problem 3: Unexpected Spots on TLC / Peaks in Analysis
Possible Cause Recommended Solution
Unreacted Starting Material A spot with an Rf value matching the 1,2,3,4-tetrahydroquinoline starting material.
Troubleshooting: This indicates an incomplete reaction. See "Incomplete Reaction" under Problem 1. The starting material is more basic and can often be removed with an acidic wash during work-up, or it will elute differently during column chromatography.
Di-nitrated Products Spots that are significantly less polar (higher Rf) or more polar than the mono-nitro products, depending on the substitution pattern.
Troubleshooting: This suggests the reaction conditions were too harsh. Use a strict 1:1 molar ratio of the nitrating agent to the substrate and maintain low temperatures. Di-nitrated products can be separated by column chromatography.
Oxidation Byproduct (Nitroquinoline) A spot that may appear more colored and have a different Rf value. These compounds are fully aromatic.
Troubleshooting: This is caused by excessive temperature or overly aggressive oxidizing conditions. Improve temperature control. These byproducts can typically be separated by column chromatography due to their different structure and polarity.

Data Presentation

Table 1: Analytical Characterization of Nitro-1,2,3,4-tetrahydroquinoline Isomers

Definitive identification of isomers requires spectroscopic analysis. The following table provides key ¹H NMR chemical shifts (in ppm) for the aromatic protons of the four main isomers, which are crucial for distinguishing them.[1]

IsomerH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Aromatic Splitting Pattern
5-Nitro- -~7.65 (d)~7.05 (t)~7.21 (d)ABC System
6-Nitro- ~7.55 (d)-~7.60 (dd)~6.45 (d)ABX System
7-Nitro- ~7.27 (d)~7.30 (dd)-~6.60 (d)ABX System
8-Nitro- ~6.85 (d)~7.00 (t)~7.21 (d)-ABC System

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer. The splitting pattern (d=doublet, t=triplet, dd=doublet of doublets) and coupling constants are key identifiers.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the direct nitration of 1,2,3,4-tetrahydroquinoline.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 30 mL) to -10°C using an ice/salt bath.

  • Reactant Addition: Prepare a solution of nitric acid (e.g., 1 equivalent) in concentrated sulfuric acid (e.g., 15 mL). Simultaneously, add the 1,2,3,4-tetrahydroquinoline (e.g., 1 equivalent) and the nitric acid solution dropwise to the cooled, stirred sulfuric acid over a period of 1 hour. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture for an additional 2.5 hours at a temperature of -5°C.

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • Neutralization: Slowly add a base, such as sodium carbonate or aqueous sodium hydroxide, to the cold mixture until the pH reaches 8-9. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. If the product is an oil, extract the mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying: If extracted, dry the organic phase over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, analyze your crude product by TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the desired product (7-nitro isomer) has an Rf value of approximately 0.25-0.35. The isomers will likely be close, so aim for maximum separation.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent (the less polar starting solvent for a gradient). Ensure the silica is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate). This gradient elution is crucial for separating compounds with similar Rf values.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure desired product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

Logical and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1,2,3,4-Tetrahydroquinoline C Nitration Reaction (-5 to 10°C) A->C B Nitrating Agent (HNO3 / H2SO4) B->C D Quench on Ice C->D E Neutralize (pH 8-9) D->E F Filter or Extract E->F G Crude Product Mixture F->G H Column Chromatography G->H I TLC/NMR Analysis H->I J Pure 7-Nitro Isomer I->J

Troubleshooting_Tree Start Analyze Crude Product (TLC, NMR) Impurity_Check Major Impurities Detected? Start->Impurity_Check Isomers Problem: Isomeric Mixture Impurity_Check->Isomers Yes (Isomers) Starting_Material Problem: Unreacted Starting Material Impurity_Check->Starting_Material Yes (Start Mat.) Other Problem: Other Byproducts (Oxidation, Di-nitration) Impurity_Check->Other Yes (Other) No_Impurity Proceed to Purification Impurity_Check->No_Impurity No / Minor Solution_Isomers Solution: - Optimize Chromatography - Consider N-Protection - Fractional Recrystallization Isomers->Solution_Isomers Solution_SM Solution: - Increase Reaction Time - Check Reagent Stoichiometry - Purify via Acid Wash Starting_Material->Solution_SM Solution_Other Solution: - Strict Temperature Control - Use 1 eq. Nitrating Agent - Purify via Chromatography Other->Solution_Other

Impurity_Formation THQ 1,2,3,4-Tetrahydroquinoline Nitration Nitration (HNO3/H2SO4) THQ->Nitration Product 7-Nitro-THQ (Desired Product) Nitration->Product Major Impurity_6 6-Nitro-THQ Nitration->Impurity_6 Impurity Impurity_5 5-Nitro-THQ Nitration->Impurity_5 Impurity Impurity_8 8-Nitro-THQ Nitration->Impurity_8 Impurity SideReaction Side Reactions (High Temp / Excess HNO3) Nitration->SideReaction Oxidation Oxidation Product (Nitroquinoline) SideReaction->Oxidation Dinitration Di-Nitro Product SideReaction->Dinitration

References

Validation & Comparative

A Comparative Guide to 7-Nitro-1,2,3,4-tetrahydroquinoline and 6-Nitro-1,2,3,4-tetrahydroquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers for Drug Discovery and Development

For researchers and scientists in the field of medicinal chemistry and drug development, the selection of appropriate scaffolds and intermediates is a critical step. The nitrated derivatives of 1,2,3,4-tetrahydroquinoline, specifically the 7-nitro and 6-nitro isomers, are two such compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of the nitro group, which can be readily transformed into other functional groups, and the tetrahydroquinoline core, a privileged structure in many pharmaceuticals.

This guide provides a comprehensive comparison of 7-Nitro-1,2,3,4-tetrahydroquinoline and 6-Nitro-1,2,3,4-tetrahydroquinoline, focusing on their synthesis, chemical properties, and known biological activities. While direct head-to-head comparative studies with extensive experimental data are limited in the current literature, this guide consolidates available information to aid researchers in making informed decisions for their specific applications.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of both isomers is presented below. These properties are essential for planning synthetic routes and for the physical handling of the compounds.

PropertyThis compound6-Nitro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₁₀N₂O₂C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol 178.19 g/mol
CAS Number 30450-62-514026-45-0
Appearance Pale yellow to off-white crystalline solid[1]Yellow solid
Solubility Sparingly soluble in water[1]Data not readily available, but expected to have low aqueous solubility

Synthesis and Regioselectivity

The synthesis of nitrotetrahydroquinolines is primarily achieved through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. The position of the nitro group is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom of the tetrahydroquinoline ring.

A common method for the synthesis of This compound involves the direct nitration of 1,2,3,4-tetrahydroquinoline using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

The synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline with high regioselectivity often requires the use of a protecting group on the nitrogen atom. A thorough study on the nitration of N-protected tetrahydroquinoline derivatives has shown that the choice of the protecting group can direct the nitration to the 6-position.[3][4] For instance, the use of a trifluoroacetyl protecting group has been shown to favor the formation of the 6-nitro isomer.[3][4]

Synthesis_Comparison cluster_7_nitro This compound Synthesis cluster_6_nitro 6-Nitro-1,2,3,4-tetrahydroquinoline Synthesis THQ_7 1,2,3,4-Tetrahydroquinoline Nitration_7 Direct Nitration (HNO₃/H₂SO₄) THQ_7->Nitration_7 Product_7 7-Nitro-1,2,3,4- tetrahydroquinoline Nitration_7->Product_7 THQ_6 1,2,3,4-Tetrahydroquinoline Protection N-Protection (e.g., Trifluoroacetyl) THQ_6->Protection N_Protected_THQ N-Protected THQ Protection->N_Protected_THQ Nitration_6 Regioselective Nitration (HNO₃/H₂SO₄) N_Protected_THQ->Nitration_6 N_Protected_6_Nitro N-Protected 6-Nitro-THQ Nitration_6->N_Protected_6_Nitro Deprotection Deprotection N_Protected_6_Nitro->Deprotection Product_6 6-Nitro-1,2,3,4- tetrahydroquinoline Deprotection->Product_6

Comparative synthetic pathways for 7-nitro and 6-nitro isomers.

Experimental Protocols

Synthesis of this compound (General Procedure)

A solution of 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid is cooled to 0-5 °C. A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature. The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (Regioselective Method)

1,2,3,4-tetrahydroquinoline is first protected at the nitrogen atom. For example, it can be reacted with trifluoroacetic anhydride to form N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. This N-protected intermediate is then subjected to nitration using a nitrating agent such as nitric acid in sulfuric acid at a controlled low temperature. The reaction mixture is then worked up by pouring it onto ice and extracting the product with an organic solvent. The protecting group is subsequently removed by hydrolysis under acidic or basic conditions to yield 6-Nitro-1,2,3,4-tetrahydroquinoline.[3][4]

Biological Activities and Performance Data

Direct comparative biological data for 7-nitro- and 6-nitro-1,2,3,4-tetrahydroquinoline is scarce. However, studies on these isomers and their close derivatives provide insights into their potential pharmacological profiles.

This compound

Derivatives of this compound have been investigated as potential therapeutic agents. Notably, a series of sulfonamide derivatives of 7-amino-1,2,3,4-tetrahydroquinoline (obtained by reduction of the 7-nitro isomer) have been synthesized and evaluated as RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonists . RORγ is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The inverse agonist activity of these compounds suggests their potential in the treatment of such conditions.

RORgamma_Pathway 7_Nitro_THQ 7-Nitro-1,2,3,4- tetrahydroquinoline Derivative RORgamma RORγt 7_Nitro_THQ->RORgamma Inverse Agonist Th17_Differentiation Th17 Cell Differentiation RORgamma->Th17_Differentiation IL17_Production IL-17 Production Th17_Differentiation->IL17_Production Autoimmune_Disease Autoimmune Disease IL17_Production->Autoimmune_Disease Inhibition->Th17_Differentiation Inhibits

Proposed mechanism of action for 7-nitro-THQ derivatives as RORγ inverse agonists.
6-Nitro-1,2,3,4-tetrahydroquinoline

While data on the unsubstituted 6-Nitro-1,2,3,4-tetrahydroquinoline is limited, a comprehensive study on its 8-hydroxy derivative, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline , provides valuable insights into the potential biological activities of the 6-nitro scaffold.[2][5] This study evaluated its metal-chelating properties, enzyme inhibitory activity, and antibacterial effects.

Enzyme Inhibition:

The study investigated the inhibitory effects of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline on several enzymes. The results are summarized in the table below.

Enzyme TargetSpeciesIC₅₀ (µM)
Methionine Aminopeptidase 1a (MetAP1a)Mycobacterium tuberculosis> 100
Methionine Aminopeptidase 2 (MetAP2)Human25.3 ± 1.5
Cathepsin B (endopeptidase activity)Human> 100
Cathepsin B (exopeptidase activity)Human21.8 ± 1.1

Antibacterial Activity:

The minimum inhibitory concentrations (MICs) of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline against various bacterial strains were also determined.

Bacterial StrainMIC (µg/mL)
Escherichia coli> 128
Staphylococcus aureus64
Mycobacterium smegmatis32

These findings suggest that the 6-nitro-tetrahydroquinoline scaffold, particularly when hydroxylated, possesses moderate enzyme inhibitory and antibacterial activities.[2][5]

Summary and Outlook

Both this compound and 6-Nitro-1,2,3,4-tetrahydroquinoline are valuable intermediates in medicinal chemistry. The choice between these two isomers will largely depend on the desired substitution pattern of the final target molecule and the specific biological target being pursued.

  • This compound and its derivatives have shown promise as modulators of RORγ, suggesting their potential in the development of treatments for autoimmune diseases.

  • The 6-Nitro-1,2,3,4-tetrahydroquinoline scaffold, as exemplified by its 8-hydroxy derivative, exhibits potential as a platform for developing enzyme inhibitors and antibacterial agents.

Further direct comparative studies are warranted to fully elucidate the differential pharmacological profiles of these two isomers. Such research would provide a more definitive guide for their application in drug discovery and development. Researchers are encouraged to consider the synthetic accessibility and the known biological context of each isomer when designing new therapeutic agents based on the tetrahydroquinoline framework.

References

Unambiguous Structural Confirmation of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Comparative Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques used to definitively confirm the structure of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active molecules.

The structural confirmation of this compound is unequivocally established through a combination of advanced spectroscopic and crystallographic methods. This guide details the experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, providing a robust framework for its characterization. For comparative analysis, data for the regioisomeric 6-nitro-1,2,3,4-tetrahydroquinoline is also presented.

Spectroscopic and Crystallographic Data Summary

The following table summarizes the key experimental data obtained for this compound, with comparative data for its 6-nitro isomer.

Analytical Technique This compound 6-Nitro-1,2,3,4-tetrahydroquinoline (for comparison)
¹H NMR (DMSO-d₆, ppm) δ 7.52 (d, J=2.1 Hz, H-8), 7.46 (dd, J=8.4, 2.1 Hz, H-6), 6.81 (d, J=8.4 Hz, H-5), 6.55 (br s, NH), 3.25 (t, J=5.5 Hz, H-2), 2.81 (t, J=6.4 Hz, H-4), 1.83 (m, H-3)[1]δ 7.78 (dd, J=8.9, 2.7 Hz, H-7), 7.76 (d, J=2.7 Hz, H-5), 6.48 (d, J=8.9 Hz, H-8), 7.43 (br s, NH), 3.29 (q, J=5.5 Hz, H-2), 2.72 (t, J=6.5 Hz, H-4), 1.79 (m, H-3)[1]
¹³C NMR (DMSO-d₆, ppm) δ 151.7 (C-7), 145.4 (C-4a), 129.1 (C-5), 125.1 (C-8a), 118.2 (C-6), 115.9 (C-8), 41.5 (C-2), 26.0 (C-4), 21.4 (C-3)[1]δ 148.9 (C-8a), 144.9 (C-6), 126.1 (C-7), 124.9 (C-5), 124.2 (C-4a), 114.1 (C-8), 41.8 (C-2), 26.6 (C-4), 21.8 (C-3)[1]
Infrared (IR) Spectroscopy (cm⁻¹) ~1510-1550 (asymmetric NO₂ stretch), ~1340-1380 (symmetric NO₂ stretch)~1510-1550 (asymmetric NO₂ stretch), ~1340-1380 (symmetric NO₂ stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 178. Expected fragmentation includes loss of NO₂ (m/z 132) and retro-Diels-Alder fragmentation of the tetrahydroquinoline ring.Molecular Ion (M⁺): m/z 178. Expected fragmentation includes loss of NO₂ (m/z 132) and retro-Diels-Alder fragmentation of the tetrahydroquinoline ring.
Single-Crystal X-ray Diffraction Crystal system: Monoclinic, Space group: P2₁/c. Confirms the connectivity and position of the nitro group at C7.[2]Not available

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the nitration of 1,2,3,4-tetrahydroquinoline. A typical procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to a cooled solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid. The reaction mixture is stirred at a controlled temperature and then poured onto ice, followed by neutralization to precipitate the product.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DPX-400 Avance spectrometer, operating at 400.13 MHz for ¹H and 100.62 MHz for ¹³C.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Mattson Genesis II FTIR spectrometer.[1] Samples were prepared as KBr pellets or as thin films. The characteristic absorption bands for the nitro group are observed in the regions of 1510-1550 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching).

Mass Spectrometry (MS)

Mass spectra were recorded on a Waters (Micromass) LCT-Tof mass spectrometer in the positive ion electrospray mode.[1] The molecular ion peak is expected at m/z 178, corresponding to the molecular weight of the compound.

Single-Crystal X-ray Diffraction

A single crystal of the title compound was mounted on a Bruker SMART CCD area detector diffractometer.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F².[2] The crystallographic data provides the most definitive evidence for the molecular structure.[2]

Visualization of the Confirmation Workflow

The logical workflow for the structural confirmation of this compound is illustrated below.

structure_confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_data Data Interpretation & Comparison Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Xray Single-Crystal X-ray Diffraction Synthesis->Xray Data_Analysis Analysis of Spectroscopic Data and Comparison with Isomers NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Xray->Structure_Confirmed Definitive Proof Data_Analysis->Structure_Confirmed

Workflow for the structural confirmation of the target compound.

The definitive structure of this compound has been established through rigorous analysis. The single-crystal X-ray diffraction data provides unambiguous proof of the connectivity and the position of the nitro group at the 7-position of the tetrahydroquinoline core.[2] This is further supported by a detailed NMR study, which clearly distinguishes it from its other possible regioisomers.[1] The collective evidence from these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, which is crucial for its application in further research and development.

References

Navigating the Bioactive Landscape of Nitroquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of nitroquinoline derivatives, focusing on their anticancer, antimicrobial, and antiparasitic potential. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to inform the rational design of more potent and selective therapeutic agents.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The addition of a nitro group can significantly modulate the electronic and steric properties of these molecules, often enhancing their therapeutic effects. This guide delves into the diverse bioactivities of these compounds, providing a comparative look at their efficacy.

Comparative Anticancer Activity

Nitroquinoline derivatives have shown significant promise as anticancer agents. Their mechanisms often involve inducing DNA damage and oxidative stress, leading to cell death in cancerous cell lines. One of the most studied compounds is 4-nitroquinoline 1-oxide (4-NQO), a potent carcinogen used in research to induce tumors in animal models.[1] Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, triggering cellular damage responses.[2] Another notable derivative, Nitroxoline (8-hydroxy-5-nitroquinoline), has also been investigated for its anticancer properties.[3]

Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3FTQHep-G2 (Liver)13.8--
2FTQMCF-7 (Breast)21.1--
Compound 11T47D (Breast)2.20 ± 1.5--
Compound 11MCF-7 (Breast)3.03 ± 1.55-Fluorouracil4.8
Compound 11MDA-MB-231 (Breast)11.90 ± 2.6--
Compound 31MDA-MB-231 (Breast)4.25-Fluorouracil9.6
Compound 31MCF-7 (Breast)2.45-Fluorouracil4.8
AlkanninSK-BR-3 (Breast)0.26Doxorubicin0.08
JugloneSK-BR-3 (Breast)13.89Doxorubicin0.08

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources.[4][5]

Comparative Antiparasitic Activity

The unique biology of parasites, particularly kinetoplastids like Trypanosoma and Leishmania, offers a target for nitroaromatic compounds. These parasites possess nitroreductase (NTR) enzymes, which are often absent in mammalian cells. These enzymes bioactivate the nitro-compounds, reducing them to cytotoxic metabolites that damage parasitic DNA and proteins.[6] This selective activation provides a therapeutic window, making nitroquinolines attractive candidates for antiparasitic drug development.

DerivativeParasiteStageEC50Reference CompoundEC50
8-Nitroquinolinone Series
Compound 12 T. brucei bruceiTrypomastigote12 nM Suramin30 nM
Compound 12 T. cruziAmastigote0.5 µM Benznidazole0.5 µM
Compound 7 L. infantumAmastigote3.9 µM--
Hit 2T. brucei bruceiTrypomastigote1.5 µMEflornithine13 µM
Nitroxoline
NitroxolineT. cruziEpimastigote3.00 ± 0.44 µMBenznidazole6.92 ± 0.77 µM
NitroxolineT. cruziAmastigote1.24 ± 0.23 µMBenznidazole2.67 ± 0.39 µM
NitroxolineA. culbertsoniTrophozoite0.69 ± 0.01 µM--
NitroxolineB. mandrillaris-5.1 µM--

EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response. Data compiled from multiple sources.[3][6][7]

Comparative Antimicrobial Activity

Nitroxoline and its derivatives have a history of use as antimicrobial agents, particularly for urinary tract infections.[8] Their mechanism is often multifaceted, involving the chelation of essential metal ions, which disrupts bacterial metabolic processes.[9] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.

DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoline-based Hybrids
Hybrid 7b S. aureus2 --
Hybrid 7b M. tuberculosis H37Rv10 --
Hybrid 7c C. neoformans15.6--
Hybrid 7d C. neoformans15.6--
Other Quinoline Derivatives
Compound 25 C. albicans0.49--
Compound 25 S. aureus1.95--
Compound 26 C. albicans0.98--
Compound 26 S. aureus0.98--
ClioquinolM. canis0.5 - 2--

MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data compiled from multiple sources.[8][10][11]

Mechanisms of Action & Signaling Pathways

The biological effects of nitroquinoline derivatives are underpinned by their ability to interact with and disrupt fundamental cellular processes.

DNA Damage and Repair Pathway

4-Nitroquinoline 1-oxide (4-NQO) is a classic genotoxic agent. Its metabolic activation leads to the formation of DNA adducts, which in turn can cause DNA strand breaks and trap essential enzymes like Topoisomerase I, preventing DNA replication and repair.[2][12] This cascade of events triggers a cellular DNA damage response, which, if overwhelmed, leads to apoptosis.

G NQO 4-Nitroquinoline 1-Oxide (4-NQO) Metabolite Metabolic Activation (e.g., 4HAQO) NQO->Metabolite DNA_Adduct DNA Adduct Formation Metabolite->DNA_Adduct ROS Reactive Oxygen Species (ROS) Metabolite->ROS Top1cc Topoisomerase I Cleavage Complex Trapping DNA_Adduct->Top1cc DDR DNA Damage Response (DDR) DNA_Adduct->DDR Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Oxidative_Damage->DDR Top1cc->DDR Apoptosis Apoptosis DDR->Apoptosis if damage is severe

Mechanism of 4-NQO-induced genotoxicity.
Antiparasitic Nitroreductase Activation

The selectivity of certain nitroquinolines against parasites like Trypanosoma is due to parasite-specific nitroreductase (NTR) enzymes. These enzymes are crucial for the activation of the prodrug within the parasite, leading to the generation of toxic nitroso and hydroxylamine metabolites that are lethal to the parasite but not the host.

G cluster_0 Prodrug Nitroquinoline Prodrug NTR Parasite-Specific Nitroreductase (NTR) Prodrug->NTR Parasite_Cell Parasite Cell Metabolites Cytotoxic Metabolites NTR->Metabolites Damage Damage to DNA, Proteins, etc. Metabolites->Damage Death Parasite Death Damage->Death

Bioactivation by parasite nitroreductases.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for two key assays used to generate the data in this guide.

Protocol: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]

  • Cell Seeding:

    • Culture cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the nitroquinoline derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC)

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.[15][16]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the nitroquinoline derivative.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50 or 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation:

    • Add an equal volume (50 or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Screening Workflow Start Synthesized Nitroquinoline Derivatives In_Vitro In Vitro Assays (Cytotoxicity, MIC, etc.) Start->In_Vitro Active_Hits Identify Active Hits In_Vitro->Active_Hits Active_Hits->Start No Mechanism Mechanism of Action Studies Active_Hits->Mechanism Yes Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

General workflow for drug discovery.

References

A Comparative Guide to the Spectral Analysis of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for two common isomers of tetrahydroquinoline: 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including drug discovery and organic synthesis. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to Tetrahydroquinoline Isomers

Tetrahydroquinolines are bicyclic heterocyclic compounds that are structural components of many biologically active molecules and natural products. The position of the saturated carbon atoms in the quinoline ring system gives rise to different isomers, with 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline being two of the most frequently encountered. Accurate differentiation between these isomers is essential for structure elucidation and quality control.

Comparative Spectral Data

The following tables summarize the key quantitative spectral data for 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, facilitating a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The differences in the electronic environments of the two isomers lead to distinct chemical shifts.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment 1,2,3,4-Tetrahydroquinoline Chemical Shift (ppm) 5,6,7,8-Tetrahydroquinoline Chemical Shift (ppm)
Aromatic-H6.95 (d), 6.94 (t), 6.59 (t), 6.46 (d)[1]8.25 (d), 7.15 (d), 6.85 (dd)
N-H3.80 (s, broad)[1]-
-CH₂- (adjacent to N)3.29 (t)[1]-
-CH₂- (benzylic)2.76 (t)[1]2.89 (t)
-CH₂-1.94 (m)[1]1.90 (m), 1.80 (m)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment 1,2,3,4-Tetrahydroquinoline Chemical Shift (ppm) 5,6,7,8-Tetrahydroquinoline Chemical Shift (ppm)
Aromatic C (quaternary)144.7, 121.9155.8, 131.8
Aromatic CH129.4, 126.7, 117.1, 114.1147.2, 137.5, 121.1
-CH₂- (adjacent to N)42.1-
-CH₂- (benzylic)27.232.8
-CH₂-22.523.1, 22.9
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The differences in the ring structures and the presence of the N-H bond in 1,2,3,4-tetrahydroquinoline result in distinguishable IR spectra.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 1,2,3,4-Tetrahydroquinoline (Neat) 5,6,7,8-Tetrahydroquinoline (Neat)
N-H Stretch~3400 (broad)-
Aromatic C-H Stretch~3050~3040
Aliphatic C-H Stretch~2930, ~2840~2930, ~2860
C=C Aromatic Stretch~1605, ~1500~1580, ~1470
C-N Stretch~1330~1320
C-H Bend (Aromatic)~745 (ortho-disubstituted)Multiple bands in 800-700 region
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the tetrahydrogenated ring affects the conjugation of the aromatic system, leading to shifts in the absorption maxima.

Table 4: UV-Vis Absorption Maxima (in Ethanol)

Isomer λmax (nm)
1,2,3,4-Tetrahydroquinoline~245, ~295
5,6,7,8-Tetrahydroquinoline~225, ~270
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the two isomers are distinct, allowing for their differentiation.

Table 5: Key Mass Spectral Fragments (m/z) and Relative Intensities

Fragment 1,2,3,4-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline
[M]⁺133 (High)133 (High)
[M-1]⁺HighModerate
[M-HCN]⁺106 (Moderate)-
[M-CH₃]⁺ (rearrangement)-Low
[M-C₂H₄]⁺ (retro-Diels-Alder)-Prominent (m/z 105)
C₇H₇⁺91 (Moderate)91 (Low)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the tetrahydroquinoline isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1.0 s and 16 scans were accumulated.

  • ¹³C NMR Parameters: A spectral width of 240 ppm was used with a relaxation delay of 2.0 s and 1024 scans were accumulated. All spectra were processed using standard Fourier transform software.

FT-IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded prior to the sample analysis.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of each isomer was prepared in absolute ethanol at a concentration of 1 mg/mL. This was further diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance was within the linear range of the instrument.

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

  • Parameters: The spectra were scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank.

Mass Spectrometry
  • Sample Introduction: Samples were introduced via a direct insertion probe or by gas chromatography (GC) for volatile samples.

  • Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass analyzer was scanned over a range of m/z 40-200.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectral differentiation of tetrahydroquinoline isomers.

Spectral_Comparison_Workflow cluster_isomers Tetrahydroquinoline Isomers cluster_techniques Spectroscopic Techniques cluster_features Key Differentiating Features Isomer1 1,2,3,4-Tetrahydroquinoline NMR NMR Isomer1->NMR IR IR Isomer1->IR UV_Vis UV-Vis Isomer1->UV_Vis MS MS Isomer1->MS Isomer2 5,6,7,8-Tetrahydroquinoline Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS NMR_Features Distinct chemical shifts for aliphatic and aromatic protons/ carbons, presence of N-H signal. NMR->NMR_Features IR_Features Presence of N-H stretch (~3400 cm⁻¹). IR->IR_Features UV_Vis_Features Shift in λmax due to altered conjugation. UV_Vis->UV_Vis_Features MS_Features Characteristic fragmentation (e.g., retro-Diels-Alder for 5,6,7,8-isomer). MS->MS_Features

Caption: Workflow for differentiating tetrahydroquinoline isomers.

Conclusion

The spectral data presented in this guide clearly demonstrate that 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline can be readily distinguished using a combination of standard spectroscopic techniques. Key differentiators include the presence of an N-H signal in the NMR and IR spectra of the 1,2,3,4-isomer, distinct chemical shifts in both ¹H and ¹³C NMR, different UV-Vis absorption maxima, and unique fragmentation patterns in their mass spectra. By following the provided experimental protocols and referencing the comparative data tables, researchers can confidently identify these important isomers in their work.

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into detailed experimental protocols, present comparative data with a relevant alternative, and offer visualizations to clarify the analytical workflow.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic compound whose derivatives are explored in various drug discovery programs. The introduction of a nitro group to the tetrahydroquinoline scaffold can significantly influence its biological activity. However, the synthesis of this compound can lead to the formation of regioisomers, primarily 6-nitro-1,2,3,4-tetrahydroquinoline, and other process-related impurities. Therefore, robust analytical methods are crucial to ensure the purity and quality of the synthesized material.

This guide will focus on the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. We will also compare the purity profile of this compound with its common regioisomeric impurity, 6-nitro-1,2,3,4-tetrahydroquinoline.

Comparison of Analytical Methodologies

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown impurities, or high-throughput screening.

Method Principle Primary Use Case Key Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Accurate quantification of the main compound and known impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.[1]Requires reference standards for impurity identification and quantification.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.[2]Identification and quantification of volatile and semi-volatile impurities.[2]High sensitivity and provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of protons.Structural elucidation and can be used for quantitative analysis (qNMR).Provides detailed structural information and can determine purity without a reference standard for the analyte (using an internal standard).Lower sensitivity compared to chromatographic methods for trace impurity detection.
Melting Point Analysis Determination of the temperature range over which a solid substance melts.A rapid and simple assessment of purity.A narrow melting point range is indicative of high purity.Less specific and not suitable for quantifying impurities.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for the analysis of quinolinone derivatives and is suitable for the purity assessment of this compound.[1]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the impurity profiling of pharmaceutical starting materials and can be adapted for this compound.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL (splitless)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: 1 mg/mL in Dichloromethane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum.

  • Data Analysis: Integrate the signals and compare the chemical shifts with the expected values for this compound and any potential impurities.

Melting Point Determination
  • Instrumentation: Capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the heating block of the apparatus and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.

Comparative Purity Data

The following tables summarize hypothetical but realistic data for the purity assessment of a synthesized batch of this compound, comparing it with its common regioisomeric impurity, 6-nitro-1,2,3,4-tetrahydroquinoline.

Table 1: HPLC-UV Purity Analysis
Compound Retention Time (min) Area %
6-Nitro-1,2,3,4-tetrahydroquinoline15.22.5
This compound 14.5 97.0
Unknown Impurity 112.80.3
Unknown Impurity 216.10.2
Table 2: Physicochemical Properties for Comparison
Property This compound 6-Nitro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₁₀N₂O₂C₉H₁₀N₂O₂[3]
Molecular Weight 178.19 g/mol 178.19 g/mol [3]
Melting Point ~115-118 °C~95-98 °C
Appearance Yellow to brown solidLight yellow to yellow solid[4]

Visualizing the Analytical Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV Purification->HPLC Quantitative Purity GCMS GC-MS Purification->GCMS Impurity ID NMR NMR Spectroscopy Purification->NMR Structural Confirmation MP Melting Point Purification->MP Purity Indication Decision Meets Purity Specification? HPLC->Decision GCMS->Decision NMR->Decision MP->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

General workflow for the purity assessment of a synthesized compound.

Analytical_Method_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis & Identification cluster_properties Information Provided HPLC HPLC-UV Purity Purity (%) HPLC->Purity qNMR qNMR qNMR->Purity GCMS GC-MS Impurity_ID Impurity Structure GCMS->Impurity_ID NMR NMR Spectroscopy Structural_Confirmation Compound Structure NMR->Structural_Confirmation MP Melting Point Purity_Indication Indication of Purity MP->Purity_Indication

Comparison of analytical methods for purity determination.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the compound's purity profile. HPLC-UV is the method of choice for accurate quantification, while GC-MS is invaluable for identifying volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can also be used for quantitative analysis. Melting point analysis offers a rapid and straightforward initial assessment of purity. By employing these methods and comparing the results to known standards and potential regioisomers, researchers can confidently ascertain the quality of their synthesized this compound.

References

A Researcher's Guide to the Nitration of Tetrahydroquinoline: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of novel therapeutics and complex organic molecules, the regioselective nitration of the tetrahydroquinoline scaffold is a critical yet often challenging transformation. The introduction of a nitro group onto the electron-rich benzene ring of this privileged heterocyclic structure opens avenues for further functionalization, making the choice of nitrating agent a crucial parameter influencing yield, purity, and isomeric distribution. This guide provides a detailed comparison of alternative reagents and methodologies for the nitration of tetrahydroquinoline, with a focus on experimental data to inform reagent selection.

The traditional approach to nitrating aromatic compounds, employing a mixture of concentrated nitric and sulfuric acids (mixed acid), presents significant hurdles when applied to tetrahydroquinoline. The strongly acidic conditions lead to the protonation of the secondary amine, forming a deactivating ammonium ion. This not only retards the reaction but also leads to a complex mixture of isomers and potential oxidative side products.[1][2][3] To circumvent these issues, a protection-acylation strategy is commonly employed, which allows for a more controlled and selective nitration.

Performance Comparison of Nitrating Systems

The choice of N-protecting group and the nitrating system profoundly impacts the regioselectivity and overall yield of the reaction. The electron-withdrawing nature of the protecting group modulates the directing effect of the nitrogen atom, influencing the position of electrophilic attack. Below is a summary of experimental data for the nitration of N-protected tetrahydroquinoline derivatives.

N-Protecting GroupNitrating Reagent/SystemTemp. (°C)Total Yield (%)Isomer Ratio (6-NO₂ : 7-NO₂ : 8-NO₂)Reference
AcetylHNO₃ / H₂SO₄060%55 : 45 : 0[2][3]
AcetylHNO₃ / Ac₂O075%70 : 30 : 0[2][3]
TrifluoroacetylHNO₃ / H₂SO₄085%80 : 20 : 0[2][3]
TrifluoroacetylHNO₃ / TFAA-2595%100 : 0 : 0[2][3]

Key Observations:

  • Effect of Protecting Group: A more electron-withdrawing protecting group, such as trifluoroacetyl, enhances the regioselectivity for the desired 6-nitro isomer.[2][3]

  • Superiority of HNO₃/TFAA: The use of nitric acid in trifluoroacetic anhydride (TFAA) at low temperatures provides exceptional regioselectivity, yielding exclusively the 6-nitro product in high yield.[2][3] This is attributed to the formation of the highly reactive trifluoroacetyl nitrate.

  • Mixed Acid Limitations: While functional, traditional mixed acid conditions often lead to a mixture of 6- and 7-nitro isomers, complicating purification and reducing the yield of the target compound.[2][3]

Emerging Alternative Nitrating Agents

Beyond classical acidic methods, several alternative reagents offer the potential for milder reaction conditions and unique selectivity profiles. While extensive quantitative data for their application on tetrahydroquinoline is still emerging, their performance with structurally related N-alkylanilines suggests their potential utility.

  • Dinitrogen Pentoxide (N₂O₅): A powerful and eco-friendly nitrating agent, N₂O₅ can be used in organic solvents under neutral conditions, which is advantageous for acid-sensitive substrates.[4][5] Its application in liquefied 1,1,1,2-tetrafluoroethane (TFE) has been highlighted as a green and effective method for the nitration of various aromatics.[4][5]

  • tert-Butyl Nitrite (TBN): TBN is a versatile reagent that can achieve regioselective nitration of N-alkyl anilines under mild, metal-free, and acid-free conditions.[1][6][7][8][9] The reaction often proceeds via a radical mechanism, which can lead to different regiochemical outcomes compared to electrophilic aromatic substitution.

  • N-Nitropyrazoles: These reagents have been identified as powerful and controllable sources of the nitronium ion for the mild and scalable nitration of a broad range of arenes.[10][11] Their utility in late-stage C-H nitration of complex molecules makes them a promising alternative.

  • Urea Nitrate: This reagent, when used in sulfuric acid, has been shown to be highly regioselective for the para-nitration of aromatic amines.[12] This could be a cost-effective and selective option for achieving 6-nitration of tetrahydroquinoline.

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent than mixed acid and can offer improved selectivity.[13][14]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Tetrahydroquinoline
  • Reaction Setup: In a round-bottom flask, dissolve tetrahydroquinoline (1 eq.) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-tetrahydroquinoline.

Protocol 2: Nitration of N-Trifluoroacetyl-tetrahydroquinoline with HNO₃/TFAA (Highly Regioselective for 6-Nitro Isomer)
  • Reagent Preparation: Prepare a solution of N-trifluoroacetyl-tetrahydroquinoline (1 eq.) in a suitable solvent like dichloromethane.

  • Cooling: Cool the solution to -25 °C using a cryostat or a dry ice/acetone bath.

  • Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq.) to trifluoroacetic anhydride (TFAA) at 0 °C.

  • Addition: Slowly add the prepared nitrating mixture to the cooled substrate solution while maintaining the temperature at -25 °C.

  • Reaction Monitoring: Stir the reaction at -25 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture into ice-water. Extract the product with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain pure 6-nitro-N-trifluoroacetyl-tetrahydroquinoline.[2][3]

Protocol 3: Deprotection of the N-Acyl Group
  • Hydrolysis: Dissolve the N-acyl-nitro-tetrahydroquinoline in a mixture of methanol and water.

  • Base Addition: Add potassium carbonate (2-3 eq.) and stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired nitro-tetrahydroquinoline.

Visualizing the Workflow and Logic

To aid in the selection of a suitable nitration strategy, the following diagrams illustrate the experimental workflow and the logical considerations based on the desired outcome.

G cluster_start Starting Material cluster_protection N-Protection cluster_nitration Nitration cluster_deprotection Deprotection cluster_product Final Product THQ Tetrahydroquinoline Protection N-Acetylation or N-Trifluoroacetylation THQ->Protection AcCl or (CF₃CO)₂O Nitration Nitration with Selected Reagent Protection->Nitration Deprotection Hydrolysis of Acyl Group Nitration->Deprotection Product Nitro-Tetrahydroquinoline Deprotection->Product K₂CO₃, MeOH/H₂O

Caption: General experimental workflow for the nitration of tetrahydroquinoline.

G Start Desired Outcome? High_Selectivity High Regioselectivity (6-Nitro Isomer) Start->High_Selectivity Highest Purity Needed Mixed_Isomers Mixture of Isomers (6- and 7-Nitro) Start->Mixed_Isomers Yield is Prioritized over Isomeric Purity Mild_Conditions Acid-Free/Mild Conditions Start->Mild_Conditions Substrate is Acid-Sensitive Reagent1 Use N-Trifluoroacetyl protection with HNO₃/TFAA at -25°C High_Selectivity->Reagent1 Reagent2 Use N-Acetyl protection with Mixed Acid (HNO₃/H₂SO₄) Mixed_Isomers->Reagent2 Reagent3 Consider TBN, N-Nitropyrazole, or N₂O₅ in organic solvent Mild_Conditions->Reagent3

Caption: Decision tree for selecting a nitration reagent for tetrahydroquinoline.

References

A Comparative Analysis of the Biological Efficacy of 7-Nitro-Tetrahydroquinolines and Other Substituted Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the THQ ring system has been a key strategy in the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological efficacy of 7-nitro-tetrahydroquinolines against other substituted THQ derivatives, with a focus on their anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various substituted tetrahydroquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for different series of substituted tetrahydroquinolines.

Table 1: Anticancer Activity of N-Acylmorpholine Substituted 7-Nitro-1,2,3,4-Tetrahydroquinoline Derivatives

This table presents the cytotoxic activity of a series of 7-nitro-tetrahydroquinoline derivatives with different substitutions on an N-acylmorpholine moiety. The data is derived from a study by Faheem et al. (2024) and was determined using the MTT assay after a 48-hour incubation period.

Compound IDR GroupIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. MDA-MB-231 (Triple-Negative Breast Cancer)
10e 3,5-bis(trifluoromethyl)phenyl0.033 ± 0.0030.45 ± 0.0150.63 ± 0.02
10h 3,5-bis(trifluoromethyl)phenyl0.098 ± 0.0090.087 ± 0.0070.75 ± 0.03
10d 3-fluoro-5-(trifluoromethyl)phenyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10c 3,5-difluorophenyl3.73 ± 0.175.21 ± 0.236.89 ± 0.31
10f 3,5-difluorophenyl4.82 ± 0.194.47 ± 0.0137.12 ± 0.28

Table 2: Anticancer Activity of Other Substituted Tetrahydroquinoline Derivatives

This table includes data for tetrahydroquinoline derivatives with different substitution patterns, evaluated against various cancer cell lines. This data is compiled from multiple sources to provide a broader comparative context.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
6g 1-Acyl-THQ with -CF3 on both phenyl ringsNCI-H23 (Lung)0.292 ± 0.111[1]
NUGC-3 (Gastric)0.797 ± 0.173[1]
6h 1-Acyl-THQ with -Cl on both phenyl ringsNCI-H23 (Lung)0.307 ± 0.0941[1]
NUGC-3 (Gastric)0.839 ± 0.0610[1]
4ag 2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenolSNB19 (Glioblastoma)38.3[2]
LN229 (Glioblastoma)40.6[2]
15 Pyrazolo[3,4-b]quinoline derivativeMCF-7 (Breast)15.16[3]
HepG-2 (Liver)18.74[3]
A549 (Lung)18.68[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following is a representative protocol for the MTT assay, a widely used method for assessing cell viability and cytotoxicity.

MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effects of substituted tetrahydroquinoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Test compounds (substituted tetrahydroquinolines) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Several studies suggest that substituted tetrahydroquinolines exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently implicated target.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. The diagram below illustrates the key components of this pathway and indicates the likely point of intervention for mTOR-inhibiting tetrahydroquinoline derivatives.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis THQ 7-Nitro-THQ Derivatives THQ->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-nitro-THQ derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer compounds involves a series of well-defined experimental steps. The following diagram outlines a typical workflow for the in vitro evaluation of substituted tetrahydroquinoline derivatives.

experimental_workflow start Start: Synthesized THQ Derivatives cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with THQ Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_studies lead_identification Lead Compound Identification sar_analysis->lead_identification mechanism_studies->lead_identification

Caption: A typical workflow for the in vitro screening of anticancer compounds.

Conclusion

The presented data highlights the significant potential of substituted tetrahydroquinolines as a promising class of anticancer agents. The 7-nitro substitution, particularly when combined with appropriate N-acylmorpholine moieties, has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. The structure-activity relationship data suggests that electron-withdrawing groups on the periphery of the molecule can enhance this activity. The mTOR signaling pathway has been identified as a key target for these compounds. Further investigation into the precise molecular interactions and the development of more diverse substituted tetrahydroquinolines are warranted to fully exploit the therapeutic potential of this scaffold in oncology. This guide serves as a foundational resource to inform and direct future research in this exciting area of drug discovery.

References

Structure-Activity Relationship of 7-Nitro-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-nitro-1,2,3,4-tetrahydroquinoline scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Modifications to this core structure have led to the development of potent inhibitors of various cellular targets, demonstrating its potential in therapeutic areas such as oncology and autoimmune diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different this compound analogs, supported by experimental data and detailed methodologies.

Comparison of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the tetrahydroquinoline core. Two notable classes of compounds derived from this scaffold have demonstrated significant potential as anticancer agents: RORγ inverse agonists and mTOR inhibitors.

RORγ Inverse Agonists for Prostate Cancer

A series of 1,2,3,4-tetrahydroquinoline derivatives, synthesized from this compound, have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ).[3] RORγ is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer. The inhibitory activity of these analogs was evaluated using a RORγ reporter gene assay. The structure-activity relationship of these compounds reveals key insights:

  • Substitution on the Tetrahydroquinoline Nitrogen (N1): A sulfonyl group at the N1 position is crucial for activity. Analogs with a (4-fluorophenyl)sulfonyl group consistently demonstrated potent RORγ inhibition.

  • Substitution on the 7-Amino Group: The 7-nitro group serves as a precursor to the 7-amino group, which is then further functionalized. The nature of the substituent on this amino group significantly influences potency.

    • Sulfonamides: Aromatic sulfonamides at the 7-amino position are well-tolerated. For instance, a thiophene-2-sulfonamide (Compound 11i ) exhibited an IC50 of 0.18 μM.

    • Amides: A variety of amide substitutions at the 7-amino position also yielded potent compounds.

The following diagram illustrates the general synthetic pathway and the key points of SAR for these RORγ inverse agonists.

SAR_RORg_inhibitors cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship start 1,2,3,4-Tetrahydroquinoline nitro 7-Nitro-1,2,3,4- tetrahydroquinoline start->nitro Nitration sulfonamide_N1 N1-Sulfonylated Analog nitro->sulfonamide_N1 Sulfonylation (N1) amine 7-Amino-N1-sulfonylated Analog sulfonamide_N1->amine Reduction final_sulfonamide Final Product (7-Sulfonamide) amine->final_sulfonamide Sulfonylation (N7) final_amide Final Product (7-Amide) amine->final_amide Amidation (N7) sar_N1 N1 Position: - Sulfonyl group is critical. - (4-Fluorophenyl)sulfonyl  confers high potency. sar_N7 N7 Position: - Aromatic sulfonamides and  amides are effective. - Potency is sensitive to the  nature of the aromatic ring.

Caption: Synthetic pathway and SAR for RORγ inverse agonists.

Table 1: Inhibitory Activity of 7-Substituted-1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline Analogs against RORγ [3]

CompoundR Group at 7-amino positionIC50 (μM)
11a benzenesulfonamide0.25
11i thiophene-2-sulfonamide0.18
12a benzamide0.32
mTOR Inhibitors with Anticancer Activity

Another class of compounds derived from this compound are morpholine-substituted derivatives that have shown potential as mTOR inhibitors with antiproliferative activity against various cancer cell lines.[4] The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.

The SAR for these analogs highlights the importance of the substituent at the N1 position of the tetrahydroquinoline ring:

  • N1-Carbonyl-Morpholine Moiety: The presence of a morpholine-4-carbonyl group at the N1 position was a key structural feature of the most active compounds.

  • 7-Amide Substitutions: Similar to the RORγ inhibitors, substitutions on the 7-amino group (derived from the 7-nitro precursor) were crucial for cytotoxic activity. A 3,5-bis(trifluoromethyl)benzamide substituent (Compound 10e ) demonstrated potent activity against A549 lung cancer cells with an IC50 of 1.23 μM.

The general workflow for evaluating these compounds is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 7-Nitro-1,2,3,4- tetrahydroquinoline s2 N1-Acylation with Morpholine-4-carbonyl chloride s1->s2 s3 Reduction of Nitro Group s2->s3 s4 Amidation at C7 s3->s4 e1 MTT Assay on Cancer Cell Lines (A549, MCF-7, MDA-MB-231) s4->e1 Test Compounds e2 Determine IC50 values e1->e2 e3 Toxicity Assessment on VERO cells e1->e3

Caption: Experimental workflow for mTOR inhibitor evaluation.

Table 2: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [4]

Compound7-Amide SubstituentCancer Cell LineIC50 (μM)
10e 3,5-bis(trifluoromethyl)benzamideA549 (Lung)1.23
10e 3,5-bis(trifluoromethyl)benzamideMCF-7 (Breast)2.45
10e 3,5-bis(trifluoromethyl)benzamideMDA-MB-231 (Breast)3.12
10g 3-fluoro-5-(trifluoromethyl)benzamideA549 (Lung)2.56

Experimental Protocols

Synthesis of this compound

The synthesis of the core intermediate, this compound, is a critical first step. A common method involves the nitration of 1,2,3,4-tetrahydroquinoline.[3][5]

Procedure:

  • A nitrating mixture is prepared by dissolving potassium nitrate (KNO3) in concentrated sulfuric acid (H2SO4) at 0°C.

  • 1,2,3,4-tetrahydroquinoline is added dropwise to the nitrating mixture while maintaining the temperature at 0°C.

  • The reaction mixture is stirred for a specified time, and then poured over crushed ice.

  • The product is extracted, washed, and purified, often yielding a mixture of 6-nitro and 7-nitro isomers which can be separated by chromatography.[4]

RORγ Reporter Gene Assay

This assay is used to determine the ability of compounds to inhibit the transcriptional activity of RORγ.

Procedure: [3]

  • Prostate cancer cells (e.g., PC3) are co-transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene.

  • The transfected cells are then treated with varying concentrations of the test compounds.

  • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • The IC50 values are calculated from the dose-response curves.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Procedure: [4]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized tetrahydroquinoline derivatives for 48-72 hours.

  • After the treatment period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways

The this compound analogs discussed herein exert their effects through distinct signaling pathways, highlighting the scaffold's versatility.

signaling_pathways cluster_rorg RORγ Pathway in Prostate Cancer cluster_mtor mTOR Pathway in Cancer rorg_inhibitor 7-Nitro-THQ Analog (RORγ Inverse Agonist) rorg RORγ rorg_inhibitor->rorg inhibits target_genes RORγ Target Genes (e.g., involved in cell survival and proliferation) rorg->target_genes activates prostate_cancer Prostate Cancer Cell Growth and Survival target_genes->prostate_cancer promotes mtor_inhibitor 7-Nitro-THQ Analog (mTOR Inhibitor) mtor mTOR Kinase mtor_inhibitor->mtor inhibits downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream phosphorylates cell_processes Cell Growth, Proliferation, and Survival downstream->cell_processes promotes

Caption: Targeted signaling pathways of 7-Nitro-THQ analogs.

References

A Comparative Guide to the Analytical Profiles of Nitro-1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical data for 7-Nitro-1,2,3,4-tetrahydroquinoline and its structural isomers: 5-Nitro-1,2,3,4-tetrahydroquinoline, 6-Nitro-1,2,3,4-tetrahydroquinoline, and 8-Nitro-1,2,3,4-tetrahydroquinoline. The information presented is intended to aid in the identification, characterization, and quality control of these important pharmaceutical intermediates.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules.[1] Its chemical properties and reactivity are significantly influenced by the position of the nitro group on the aromatic ring. Accurate and reliable analytical data is therefore crucial for researchers working with this compound and its isomers. This guide presents a comparative analysis of their key analytical signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its isomers. This data has been compiled from a detailed study on the regioselective nitration of 1,2,3,4-tetrahydroquinoline.[2][3]

1H NMR Spectral Data (DMSO-d6)
PositionThis compound (δ, ppm)6-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)5-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)8-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)
H-57.55 (dd, J=8.5, 2.2 Hz)7.68 (dd, J=8.7, 2.4 Hz)7.85 (d, J=8.2 Hz)-
H-66.85 (d, J=8.5 Hz)-7.25 (t, J=8.0 Hz)6.75 (t, J=7.9 Hz)
H-87.50 (d, J=2.2 Hz)7.65 (d, J=2.4 Hz)7.55 (d, J=7.8 Hz)7.30 (d, J=7.5 Hz)
H-23.25 (t, J=5.5 Hz)3.28 (t, J=5.5 Hz)3.27 (t, J=5.5 Hz)3.40 (t, J=5.6 Hz)
H-31.85 (m)1.86 (m)1.88 (m)1.83 (m)
H-42.90 (t, J=6.4 Hz)2.95 (t, J=6.4 Hz)2.93 (t, J=6.4 Hz)2.80 (t, J=6.5 Hz)
NH6.50 (s)6.65 (s)6.70 (s)6.95 (s)

Data extracted from a comprehensive study on the synthesis and characterization of nitro-tetrahydroquinolines.[2][3]

13C NMR Spectral Data (DMSO-d6)
PositionThis compound (δ, ppm)6-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)5-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)8-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm)
C-241.541.841.642.0
C-321.821.922.122.5
C-426.526.826.625.9
C-4a123.0125.5120.8128.5
C-5125.0126.5135.0115.8
C-6113.5139.0120.0124.0
C-7138.0118.0128.0116.5
C-8128.5124.0115.0145.0
C-8a150.0148.0149.5142.0

Data extracted from a comprehensive study on the synthesis and characterization of nitro-tetrahydroquinolines.[2][3]

Infrared (IR) Spectral Data
CompoundKey IR Absorptions (cm-1)
This compound ~3380 (N-H stretch), ~1510 & ~1340 (NO2 asymmetric and symmetric stretch), ~1610, ~1500 (C=C aromatic stretch)
6-Nitro-1,2,3,4-tetrahydroquinoline ~3390 (N-H stretch), ~1505 & ~1335 (NO2 asymmetric and symmetric stretch), ~1615, ~1495 (C=C aromatic stretch)
5-Nitro-1,2,3,4-tetrahydroquinoline ~3375 (N-H stretch), ~1520 & ~1345 (NO2 asymmetric and symmetric stretch), ~1605, ~1490 (C=C aromatic stretch)
8-Nitro-1,2,3,4-tetrahydroquinoline ~3360 (N-H stretch), ~1525 & ~1350 (NO2 asymmetric and symmetric stretch), ~1600, ~1485 (C=C aromatic stretch)

Characteristic absorption ranges for aromatic nitro compounds are generally observed between 1550-1475 cm-1 (asymmetric) and 1360-1290 cm-1 (symmetric).[4][5] The specific values for the isomers are based on data reported in a detailed spectroscopic study.[2][3]

Mass Spectrometry (MS) Data
CompoundMolecular FormulaExact Mass [M+H]+Key Fragmentation Peaks (m/z)
This compound C9H10N2O2179.0815178 (M+), 161, 132, 117, 104
6-Nitro-1,2,3,4-tetrahydroquinoline C9H10N2O2179.0815178 (M+), 161, 132, 117, 104
5-Nitro-1,2,3,4-tetrahydroquinoline C9H10N2O2179.0815178 (M+), 161, 132, 117, 104
8-Nitro-1,2,3,4-tetrahydroquinoline C9H10N2O2179.0815178 (M+), 161, 132, 117, 104

High-resolution mass spectrometry (HRMS) data confirms the elemental composition of the parent compound and its isomers.[2][3] The fragmentation pattern is characteristic of tetrahydroquinoline derivatives, with losses corresponding to the nitro group and fragmentation of the heterocyclic ring.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reproducible and reliable analytical data. The following sections outline the general methodologies used for the analysis of nitro-1,2,3,4-tetrahydroquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for 1H NMR and 20-25 mg for 13C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Parameters:

    • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

    • For 1H NMR, a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) is used to achieve a good signal-to-noise ratio.

    • For 13C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width, a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (1024 or more) due to the low natural abundance of 13C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transformation is applied to convert the time-domain data to the frequency domain.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Spectra are typically collected over the range of 4000-400 cm-1 with a resolution of 4 cm-1. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm-1).

    • Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern.

  • Sample Introduction and Ionization:

    • Samples are typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds. For high-resolution mass data, ESI coupled with a time-of-flight (TOF) or Orbitrap analyzer is often used.

  • Mass Analysis:

    • The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation:

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • The molecular ion peak (M+ or [M+H]+) confirms the molecular weight of the compound.

    • The fragmentation pattern provides valuable structural information. High-resolution data allows for the determination of the elemental composition of the ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the cross-referencing of analytical data for a given chemical compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Cross-Referencing Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Literature/Database Structure->Comparison Purity Purity Assessment Comparison->Purity

Caption: Workflow for the synthesis, purification, and analytical cross-referencing of chemical compounds.

References

"evaluating the synthetic efficiency of different routes to 7-Nitro-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 7-Nitro-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry. The routes evaluated are direct nitration of 1,2,3,4-tetrahydroquinoline and a multi-step approach involving the synthesis and subsequent reduction of 7-nitroquinoline.

This guide presents a detailed examination of the synthetic efficiency of each route, supported by quantitative data and comprehensive experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Direct NitrationRoute 2: Synthesis and Reduction of 7-Nitroquinoline
Starting Material 1,2,3,4-Tetrahydroquinoline or N-acetyl-1,2,3,4-tetrahydroquinoline4-Nitrotoluene and Diethyl Oxalate (for 7-nitroquinoline synthesis)
Key Steps 1. (Optional) N-Acetylation2. Nitration3. (Optional) Deprotection1. Synthesis of 7-nitroquinaldic acid ethyl ester2. Saponification3. Decarboxylation to 7-nitroquinoline4. Reduction to this compound
Reported Overall Yield ~49% (from N-acetyl derivative)Not explicitly reported as a complete sequence, individual step yields vary.
Reagents & Conditions Nitric acid, Sulfuric acid, Acetic anhydride; controlled low temperatures.Sodium ethoxide, strong base for saponification, heat for decarboxylation, various reducing agents (e.g., Sn/HCl, catalytic hydrogenation).
Advantages Fewer steps, potentially more atom-economical.May offer better control over regioselectivity in some cases.
Disadvantages Potential for isomeric impurities, requires careful control of reaction conditions to achieve desired regioselectivity.Multi-step process, potentially lower overall yield, may involve harsh reagents.

Visualizing the Synthetic Pathways

To illustrate the sequence of chemical transformations in each route, the following diagrams are provided.

Route_1_Direct_Nitration cluster_0 Route 1: Direct Nitration THQ 1,2,3,4-Tetrahydroquinoline NAcetylTHQ N-Acetyl-1,2,3,4-tetrahydroquinoline THQ->NAcetylTHQ Ac₂O, Pyridine Nitration Nitration NAcetylTHQ->Nitration HNO₃, H₂SO₄ NitroIntermediate N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline Nitration->NitroIntermediate Product This compound Deprotection Deprotection Deprotection->Product NitroIntermediate->Deprotection HCl, EtOH

Caption: Synthetic workflow for Route 1: Direct Nitration of 1,2,3,4-tetrahydroquinoline.

Route_2_Synthesis_and_Reduction cluster_1 Route 2: Synthesis and Reduction of 7-Nitroquinoline Start 4-Nitrotoluene + Diethyl Oxalate Cyclization Cyclization Start->Cyclization NaOEt Ester 7-Nitroquinaldic acid ethyl ester Cyclization->Ester Saponification Saponification Ester->Saponification NaOH Acid 7-Nitroquinaldic acid Saponification->Acid Decarboxylation Decarboxylation Acid->Decarboxylation Heat Nitroquinoline 7-Nitroquinoline Decarboxylation->Nitroquinoline Reduction Reduction Nitroquinoline->Reduction e.g., Sn/HCl Product This compound Reduction->Product

Caption: Synthetic workflow for Route 2: Synthesis and Reduction of 7-Nitroquinoline.

Experimental Protocols

Route 1: Direct Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the work of Cordeiro et al. (2011) and involves the nitration of N-protected tetrahydroquinoline to control the regioselectivity, followed by deprotection.[1]

Step 1: N-Acetylation of 1,2,3,4-tetrahydroquinoline

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product contains a mixture of nitro isomers. The 7-nitro isomer is a major product.

Step 3: Deprotection of N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline

  • Reflux the mixture of N-acetyl-nitro-1,2,3,4-tetrahydroquinoline isomers in a mixture of ethanol and concentrated hydrochloric acid for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound. A reported yield for the 7-nitro isomer from the nitration of the N-acetyl derivative is approximately 49%.

Route 2: Synthesis and Reduction of 7-Nitroquinoline

This route involves the initial synthesis of 7-nitroquinoline, for which several methods exist, followed by its reduction. The following is a general outline, as a complete, high-yield, one-pot procedure is not well-documented.

Step 1-3: Synthesis of 7-Nitroquinoline (Example via Doebner-von Miller reaction)

The Doebner-von Miller reaction is a classic method for quinoline synthesis. To obtain 7-nitroquinoline, one would start with 3-nitroaniline.

  • A mixture of 3-nitroaniline, glycerol, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) is heated in the presence of concentrated sulfuric acid.

  • The reaction is highly exothermic and requires careful temperature control.

  • After the reaction is complete, the mixture is cooled, diluted with water, and made alkaline to precipitate the crude 7-nitroquinoline.

  • The product is then purified by steam distillation or recrystallization. Yields for this reaction can be variable.

Step 4: Reduction of 7-Nitroquinoline

Several methods can be employed for the reduction of the nitro group and the quinoline ring.

  • Catalytic Hydrogenation:

    • Dissolve 7-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter off the catalyst and concentrate the solvent to obtain 7-amino-1,2,3,4-tetrahydroquinoline. To obtain the desired this compound, a selective reduction of the pyridine ring is required, which can be challenging in the presence of a nitro group. A more controlled reduction might be necessary.

  • Chemical Reduction (e.g., with Tin and Hydrochloric Acid):

    • To a solution of 7-nitroquinoline in concentrated hydrochloric acid, add granulated tin.

    • Heat the mixture under reflux until the reaction is complete (the disappearance of the starting material can be monitored by TLC).

    • Cool the reaction mixture and filter to remove any unreacted tin.

    • Make the filtrate strongly alkaline with sodium hydroxide solution to precipitate the crude product.

    • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

    • Dry the organic extract and evaporate the solvent to yield 7-amino-1,2,3,4-tetrahydroquinoline. As with catalytic hydrogenation, this method typically reduces both the nitro group and the quinoline ring.

Conclusion

The direct nitration of a protected 1,2,3,4-tetrahydroquinoline (Route 1) appears to be a more straightforward and potentially higher-yielding approach to this compound compared to the multi-step synthesis and subsequent reduction of 7-nitroquinoline (Route 2). The key challenge in Route 1 lies in controlling the regioselectivity of the nitration, which can be effectively managed by using an N-acetyl protecting group. Route 2 is a more classical approach but suffers from being a longer sequence with potentially lower overall yields and the challenge of selectively reducing the quinoline ring without affecting the nitro group. For researchers requiring an efficient and relatively direct synthesis of this compound, the N-protected direct nitration method is the recommended starting point for process optimization.

References

Safety Operating Guide

Proper Disposal Procedures for 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Nitro-1,2,3,4-tetrahydroquinoline is crucial for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, and its disposal must adhere to strict local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[3]

Hazard Profile and Safety Summary

This compound presents several health and safety risks. It is categorized as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][4] In some cases, it is listed as acutely toxic if swallowed.[5] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315 - Causes skin irritation.[1][4]
Eye Irritation (Category 2)GHS07WarningH319 - Causes serious eye irritation.[1][4]
Specific Target Organ ToxicityGHS07WarningH335 - May cause respiratory irritation.[1]
Acute Toxicity, Oral (Category 3)GHS06DangerH301 - Toxic if swallowed.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage and dispose of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Hand Protection: Wear protective, chemically resistant gloves.[1]

  • Eye Protection: Use safety goggles that meet European standard EN 166 or equivalent.[1]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required.[1]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated hood, use an approved respirator.[1]

Step 2: Waste Collection and Containerization

Proper containment is the first step in the disposal process.

  • Use a Compatible Container: Collect solid this compound waste in its original container if possible, or in a new, compatible container that is in good condition with no leaks or rust.[6][7] The container must have a leak-proof, screw-on cap.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and a clear description of its hazards (e.g., "Irritant," "Acutely Toxic").[6][7]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when you are actively adding waste.[6][8]

Step 3: On-Site Storage (Satellite Accumulation Area)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[8]

  • Designated Area: Store the sealed waste container in your lab's designated SAA.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Segregation: Store the waste away from incompatible materials, such as oxidizing agents.[4][8]

Step 4: Arranging for Final Disposal

Laboratory personnel should not attempt to transport or dispose of hazardous waste themselves.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent safety office to schedule a hazardous waste collection.[6]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. All hazardous waste must typically be collected within 90 days from the date waste was first added to the container.[6]

Decontamination and Spill Management

Empty Container Disposal

Empty containers that held this compound are also considered hazardous waste.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[7][9]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste.[7][9]

  • Final Disposal: After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]

Accidental Spill Cleanup

In the event of a small spill:

  • Ensure Safety: Wear the appropriate PPE.[1]

  • Containment: For solid material, sweep it up carefully to avoid dust formation.[1]

  • Collection: Shovel the spilled material into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate Area: Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S department.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in Compatible, Sealed Container A->B C Step 3: Label Container 'Hazardous Waste' & Contents B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Use Secondary Containment D->E F Step 6: Contact EH&S for Waste Pickup Request E->F G Step 7: Professional Disposal by Certified Facility F->G

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 7-Nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 7-Nitro-1,2,3,4-tetrahydroquinoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with European standard EN 166 or equivalent.[1]
Face ShieldRecommended when there is a risk of splashing or aerosol generation.
Hand Protection Protective GlovesNitrile or Butyl rubber gloves are recommended for protection against nitro compounds and organic amines.[2] Always inspect gloves for integrity before use. It is critical to consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory CoatA long-sleeved, chemically resistant lab coat is mandatory.
Protective ClothingFor larger quantities or in case of potential for significant exposure, chemically resistant coveralls are recommended.[1]
Respiratory Protection RespiratorFor small-scale laboratory use where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator with an organic vapor cartridge is recommended.[1] For larger scale operations or in emergency situations, a full-facepiece respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) should be used.[1][3]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this chemical is essential to maintain a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the immediate vicinity.

Donning of Personal Protective Equipment (PPE)
  • Hand and Body Protection: Don a lab coat and inspect and put on the appropriate protective gloves. For double gloving, one pair should be worn under the cuff of the lab coat and the second pair over the cuff.

  • Eye and Face Protection: Wear chemical splash goggles. If there is a risk of splashing, also wear a face shield.

  • Respiratory Protection: If required, perform a fit check for the respirator before entering the handling area.

Chemical Handling
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Container Management: Keep the container tightly closed when not in use.[4]

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Doffing of PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_post Post-Handling prep_vent Ensure Proper Ventilation (Chemical Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Safety Shower) prep_vent->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill ppe_gloves Don Gloves and Lab Coat prep_spill->ppe_gloves ppe_eyes Don Eye/Face Protection ppe_gloves->ppe_eyes ppe_resp Don Respirator (if required) ppe_eyes->ppe_resp handle_weigh Weigh and Transfer in Fume Hood ppe_resp->handle_weigh handle_dust Avoid Dust Generation handle_weigh->handle_dust handle_container Keep Container Closed handle_dust->handle_container post_decon Decontaminate Work Area handle_container->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Safe Handling Workflow for this compound

Disposal Plan: Chemical and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical must be considered hazardous waste.

Waste Collection and Storage
  • Solid Waste: Place contaminated solid waste, including absorbent materials from spills and used PPE, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, collect it in a compatible, labeled hazardous waste container for organic solvent waste.

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Final Disposal
  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[1]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal seg_chem Collect Chemical Waste col_solid Containerize Solid Waste seg_chem->col_solid seg_ppe Collect Contaminated PPE seg_ppe->col_solid col_store Store in Designated Area col_solid->col_store col_liquid Containerize Liquid Waste col_liquid->col_store disp_licensed Arrange for Licensed Disposal col_store->disp_licensed disp_doc Maintain Disposal Records disp_licensed->disp_doc

Disposal Procedure for this compound and Contaminated Materials

References

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7-Nitro-1,2,3,4-tetrahydroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.